2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-6-10(8-12(11)16)13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSLHVZDULGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394839 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-60-9 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,4-Dichlorophenyl)-2-phenylacetic acid mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds, particularly the well-characterized non-steroidal anti-inflammatory drug (NSAID) diclofenac, to formulate a primary hypothesized mechanism. We propose that 2-(3,4-Dichlorophenyl)-2-phenylacetic acid likely functions as an inhibitor of cyclooxygenase (COX) enzymes, a hallmark of many phenylacetic acid derivatives. This guide further outlines a detailed, field-proven experimental framework for researchers to systematically investigate and validate this hypothesis, from initial target identification to in-depth cellular pathway analysis. The methodologies described herein are designed to provide a robust and self-validating approach to elucidating the complete pharmacological profile of this and other novel small molecules.
Introduction and Current Landscape
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a synthetic organic compound characterized by a phenylacetic acid core with a dichlorinated phenyl group and an additional phenyl group attached to the alpha-carbon. While this molecule is available commercially for research purposes, a thorough review of the scientific literature reveals a notable absence of studies detailing its specific biological activity or mechanism of action. However, its structural architecture bears a strong resemblance to a well-established class of pharmacological agents: the phenylacetic acid-derived non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy, particularly to the widely prescribed drug diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid), provides a logical and evidence-based starting point for postulating its primary biological target and downstream effects.
Phenylacetic acid and its derivatives are known to exhibit a wide range of biological activities, from roles as metabolic byproducts to therapeutic agents with anti-cancer and neuro-active properties.[1][2] The inclusion of halogen atoms, such as chlorine, on the phenyl rings is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule, often enhancing its pharmacological activity.[3]
Hypothesized Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
Based on compelling structure-activity relationship (SAR) data from analogous compounds, we posit that the primary mechanism of action for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is the inhibition of cyclooxygenase (COX) enzymes.[3][4]
Causality of the Hypothesis:
-
Structural Precedent: The core scaffold of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is highly similar to that of diclofenac, a potent inhibitor of both COX-1 and COX-2.[4] The pharmacological activity of diclofenac is primarily attributed to its ability to block the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4]
-
Pharmacophore Elements: Phenylacetic acid derivatives are a known class of NSAIDs.[5] QSAR analyses of these compounds have revealed that lipophilicity and the dihedral angle between the phenyl rings are critical parameters for COX inhibitory activity.[3] The presence of dichlorophenyl and phenyl substitutions in the target molecule suggests it possesses the requisite structural features for binding to the active site of COX enzymes.
The inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This proposed mechanism suggests that 2-(3,4-Dichlorophenyl)-2-phenylacetic acid may possess anti-inflammatory, analgesic, and antipyretic properties.
Potential Secondary and Off-Target Effects
While COX inhibition is the most probable primary mechanism, it is crucial for drug development professionals to consider other potential biological activities, as observed with diclofenac and other phenylacetic acid derivatives. These may include:
-
Inhibition of the thromboxane-prostanoid receptor.[6]
-
Modulation of arachidonic acid release and uptake.[6]
-
Inhibition of lipoxygenase enzymes.[6]
-
Interaction with gamma-hydroxybutyric acid (GHB) binding sites in the central nervous system.[7]
-
Inhibition of MYC and lactate transport, suggesting potential anti-cancer applications.[8][9]
The following diagram illustrates the hypothesized primary signaling pathway affected by 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Caption: Hypothesized mechanism of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid via COX enzyme inhibition.
Experimental Guide to Mechanism of Action Elucidation
To rigorously test the COX inhibition hypothesis and explore other potential mechanisms, a multi-faceted experimental approach is required. This section provides a detailed guide for researchers.
Phase 1: Target Identification and Validation
The initial phase focuses on identifying the direct molecular targets of the compound.[10]
3.1.1. Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This biochemical method aims to isolate binding partners from a cell lysate.[11]
-
Compound Immobilization: Synthesize a derivative of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads) without sterically hindering the putative binding site.
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., human U937 monocytes, which express high levels of COX enzymes).
-
Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads, often using a denaturing agent.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the compound-conjugated beads and the control beads. Proteins significantly enriched in the compound sample are considered potential binding partners.
3.1.2. Experimental Protocol: In Vitro COX Inhibition Assay
This functional assay directly measures the compound's effect on COX enzyme activity.[3]
-
Assay Preparation: Utilize a commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric). These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a detection reagent that measures prostaglandin production.
-
Compound Preparation: Prepare a dilution series of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid in the assay buffer. Include a known COX inhibitor (e.g., diclofenac or celecoxib) as a positive control and a vehicle control (e.g., DMSO).
-
Assay Execution: In a 96-well plate, combine the enzyme, the test compound at various concentrations, and initiate the reaction by adding arachidonic acid.
-
Data Acquisition: After a specified incubation period, stop the reaction and measure the signal according to the kit's instructions.
-
Data Analysis: Plot the percentage of COX inhibition against the compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) value for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Quantitative Data Summary Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Index |
| 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | To be determined | To be determined | To be determined |
| Diclofenac (Reference) | ~ 2-6 | ~ 0.06-0.8 | ~ 0.03-0.13 |
| Celecoxib (Reference) | ~ 25-50 | ~ 0.04-0.1 | ~ 0.001-0.002 |
Reference values for diclofenac and celecoxib are approximate and can vary based on assay conditions.
Phase 2: Cellular and Pathway Analysis
Once a target is validated, the next step is to understand the compound's effects in a cellular context.[12][13]
3.2.1. Experimental Protocol: Prostaglandin E2 (PGE2) Release Assay in Whole Cells
This cell-based assay measures the downstream consequence of COX inhibition.
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or A549 lung carcinoma cells, in appropriate media.
-
Cell Stimulation: Seed the cells in a multi-well plate and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and prostaglandin production.
-
Compound Treatment: Concurrently with the stimulus, treat the cells with various concentrations of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the dose-dependent effect of the compound on PGE2 release and calculate its cellular IC50 value.
3.2.2. Workflow for Broader Pathway Analysis
To uncover unexpected mechanisms or off-target effects, a broader, unbiased approach is recommended.[14]
Caption: A multi-omics workflow for unbiased mechanism of action (MoA) discovery.
Conclusion and Future Directions
The structural similarity of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid to diclofenac provides a strong rationale for hypothesizing its mechanism of action as a cyclooxygenase inhibitor. This guide offers a clear and actionable experimental path for researchers to rigorously test this hypothesis. The initial in vitro enzyme assays are critical for confirming target engagement and determining potency and selectivity. Subsequent cell-based assays will validate the physiological relevance of this inhibition.
It is imperative for drug development professionals to maintain a broad perspective. The unbiased multi-omics workflow outlined is a powerful tool for uncovering novel mechanisms and potential off-target effects that could be critical for both efficacy and safety assessments. The successful elucidation of the mechanism of action for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid will not only define its therapeutic potential but also contribute valuable knowledge to the broader field of phenylacetic acid pharmacology.
References
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Enhanced Diclofenac Biodegradation by Bacterial Strains and a Microbial Consortium from Activated Sludge: Toxicity Assessment and Insights into Microbial Community Dynamics. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
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Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent. (n.d.). ecancermedicalscience. Retrieved February 8, 2026, from [Link]
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Diclofenac. (2023, May 22). In StatPearls [Internet]. NCBI Bookshelf. Retrieved February 8, 2026, from [Link]
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Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved February 8, 2026, from [Link]
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Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
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Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells. (n.d.). PLOS ONE. Retrieved February 8, 2026, from [Link]
-
New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
-
Signaling Pathway Analysis. (n.d.). Creative Diagnostics. Retrieved February 8, 2026, from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
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Analysis of the ways and methods of signaling pathways in regulating cell cycle of NIH3T3 at transcriptional level. (2015, October 28). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
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Target Validation. (n.d.). Sygnature Discovery. Retrieved February 8, 2026, from [Link]
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Phenylacetic acid. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
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Novel target identification towards drug repurposing based on biological activity profiles. (n.d.). PLOS ONE. Retrieved February 8, 2026, from [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
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Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
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Target Identification Approaches in Drug Discovery. (2026, January 28). ResearchGate. Retrieved February 8, 2026, from [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved February 8, 2026, from [Link]
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The Computational Revolution in Small Molecule Drug Discovery. (2024, September 5). PharmaFeatures. Retrieved February 8, 2026, from [Link]
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Advancing Small Molecules - Workflows. (n.d.). Genedata. Retrieved February 8, 2026, from [Link]
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Signal transduction pathway | Cell signaling (article). (n.d.). Khan Academy. Retrieved February 8, 2026, from [Link]
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Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. Retrieved February 8, 2026, from [Link]
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Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (n.d.). Oxford Academic. Retrieved February 8, 2026, from [Link]
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Synthesis of -Chloroarylacetic Acid via Electrochemical Carboxylation of ,-Dichloroarylmethane Derivatives. (2023, September 20). Semantic Scholar. Retrieved February 8, 2026, from [Link]
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Structure Activity Relationship of NSAIDS Analgesics| Aspirin Paracetamol | SAR Medicinal Chemistry. (2022, October 3). YouTube. Retrieved February 8, 2026, from [Link]
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The Importance of In Vitro Assays. (2023, May 23). Visikol. Retrieved February 8, 2026, from [Link]
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Relationship between structure, toxicity and activity. (2015, January 30). NUS Faculty of Science. Retrieved February 8, 2026, from [Link]
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In vitro target validation process. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
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Common cell signaling pathway. (2020, October 14). YouTube. Retrieved February 8, 2026, from [Link]
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Approaches To Studying Cellular Signaling: A Primer For Morphologists. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
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Technical Guide: 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid (CAS 88875-60-9)
[1][2]
Executive Summary
2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9) is a specialized diarylalkanoic acid derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly Muscarinic M3 receptor antagonists and related anticholinergics.[1] Additionally, it is a known structural analog and potential process impurity in the manufacturing of Sertraline (Zoloft), making its analytical characterization vital for impurity profiling and regulatory compliance (ICH Q3A/B).
This guide outlines the physicochemical properties, industrial synthesis pathways, and validated analytical methodologies for CAS 88875-60-9, designed for researchers in medicinal chemistry and process development.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 88875-60-9 |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.13 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 158–162 °C (Typical for diarylacetic acids) |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in Water |
| pKa | ~3.8 (Carboxylic acid moiety) |
| Storage | 2–8°C, Hygroscopic, Protect from light |
Synthesis & Production Architectures
The synthesis of CAS 88875-60-9 typically follows one of two primary routes: Friedel-Crafts Alkylation (Process A) or Nitrile Hydrolysis (Process B). Process B is generally preferred for high-purity pharmaceutical applications due to better regiocontrol.
Process B: The Benzhydrol-Nitrile Pathway (Recommended)
This route avoids isomer formation common in Friedel-Crafts reactions.
-
Grignard Addition: Reaction of 3,4-dichlorobenzaldehyde with phenylmagnesium bromide yields the benzhydrol intermediate.
-
Halogenation: Conversion of the alcohol to the corresponding chloride using thionyl chloride (
). -
Cyanation: Nucleophilic substitution with NaCN/KCN in DMSO generates 2-(3,4-dichlorophenyl)-2-phenylacetonitrile.
-
Hydrolysis: Acid-catalyzed hydrolysis (
) converts the nitrile to the target carboxylic acid.
Synthesis Workflow Diagram
Analytical Characterization & Validation
Accurate quantification of CAS 88875-60-9 is essential, especially when monitoring it as a potential impurity in Sertraline bulk drug substance.
High-Performance Liquid Chromatography (HPLC) Method
This method is optimized for separating the acid from neutral precursors (nitriles) and related impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% → 80% B (Linear Gradient)
-
15-20 min: 80% B (Isocratic wash)
-
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV @ 220 nm (Strong absorbance of dichlorophenyl ring)
-
Retention Time: ~12.5 min (varies by column)
Analytical Workflow Diagram
NMR Interpretation ( H NMR, 400 MHz, DMSO- )
- 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 7.2–7.6 ppm (m, 8H): Aromatic protons (Phenyl + Dichlorophenyl rings).
- 5.1 ppm (s, 1H): Methine proton (Ar-CH -Ar). Diagnostic peak.
Pharmaceutical Relevance
Muscarinic M3 Receptor Antagonists
CAS 88875-60-9 serves as a scaffold for the synthesis of anticholinergic agents . The diphenylacetic acid moiety is a pharmacophore known to bind to the orthosteric site of muscarinic receptors.
-
Mechanism: Derivatives of this acid (often amides or esters) block the binding of acetylcholine to M3 receptors on smooth muscle, useful in treating overactive bladder (OAB) and COPD.
-
Structural Role: The 3,4-dichlorophenyl substitution increases lipophilicity and metabolic stability compared to the unsubstituted diphenylacetic acid.
Sertraline Impurity Profiling
In the context of Sertraline (Zoloft) manufacturing, this compound is a critical process impurity or degradation product.
-
Origin: It can form via the oxidative cleavage or hydrolysis of Sertraline precursors (e.g., tetralone intermediates) or side reactions involving the dichlorophenyl starting materials.
-
Regulatory Status: As a chlorinated aromatic acid, it must be controlled below ICH Q3A thresholds (typically <0.15% or <1.0 mg/day intake) to ensure patient safety.
Safety & Handling (MSDS Summary)
-
GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid dust inhalation.
-
Disposal: Incineration as halogenated organic waste.
References
- Pfizer Inc. (2006). Process for preparing sertraline (Patent WO2006091732A1).
-
European Medicines Agency. (2014). ICH Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid , a specialized intermediate in pharmaceutical synthesis.
Executive Summary
2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9 ) is a lipophilic, diaryl-substituted carboxylic acid derivative. It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific serotonin reuptake inhibitors (SSRIs).
Understanding its solubility landscape is prerequisite for designing efficient crystallization purification processes , optimizing reaction yields, and formulating drug delivery systems. This guide provides a predictive solubility profile based on structural analogs (Diphenylacetic acid and 2,4-Dichlorophenylacetic acid), details the thermodynamic models (Apelblat, van't Hoff) required for data correlation, and outlines the standard operating procedure (SOP) for precise solubility determination.
Physicochemical Profile & Predicted Solubility Landscape
Structural Analysis
The molecule features a central
-
Lipophilicity: High (LogP > 3.5 estimated), driven by the two aromatic rings and chlorine substituents.
-
Hydrogen Bonding: The carboxylic acid group acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMF, DMSO).
-
Crystal Lattice: The presence of chlorine atoms typically increases lattice energy compared to the non-chlorinated analog, potentially reducing solubility in non-polar solvents relative to Diphenylacetic acid.
Predicted Solubility Ranking
Based on the behavior of structural analogs Diphenylacetic acid (CAS 117-34-0) and 2,4-Dichlorophenylacetic acid (CAS 19719-28-9), the solubility order is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions; disruption of acid dimers. |
| Polar Protic | Methanol, Ethanol, IPA | High | Hydrogen bonding with carboxyl group; solvation of aromatic rings. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good solvency for the lipophilic core; moderate H-bond acceptance. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good interaction with aromatic rings; "like dissolves like" for Cl-substituents. |
| Aromatic | Toluene, Xylene | Low to Moderate | Pi-pi stacking interactions; solubility increases significantly with temperature. |
| Alkanes | Hexane, Heptane | Very Low | Lack of polar interactions; high energy cost to break crystal lattice. |
| Water | Water | Insoluble | Hydrophobic effect dominates; pKa ~4.0 means it is insoluble at low pH. |
Comparative Reference Data (Structural Analogs)
Since specific open-literature data for the 3,4-dichloro isomer is proprietary, the following data for direct analogs serves as the baseline for process design.
Table 1: Solubility Benchmarks of Analogous Compounds
| Compound | Solvent | Temperature (K) | Solubility (Mole Fraction) | Source |
| Diphenylacetic Acid | Ethanol | 298.15 | J. Chem. Eng. Data [1] | |
| Diphenylacetic Acid | Toluene | 298.15 | J. Chem. Eng. Data [1] | |
| Diphenylacetic Acid | Water | 293.15 | Ind. Eng. Chem. Res. [2] | |
| 2,4-Dichlorophenylacetic Acid | Methanol | 298.15 | ChemicalBook [3] | |
| 2,4-Dichlorophenylacetic Acid | Water | 298.15 | Insoluble (< 0.1 g/L) | Chem. Abstr. [4] |
Technical Insight: The addition of chlorine atoms (3,4-position) generally decreases solubility in polar solvents compared to unsubstituted Diphenylacetic acid due to increased molecular weight and hydrophobicity, while potentially increasing solubility in chlorinated solvents.
Experimental Protocol: Gravimetric Determination
To generate precise solubility data for the specific 3,4-dichloro isomer, the following Self-Validating Protocol must be employed. This method minimizes error from volatile solvent loss and supersaturation.
Workflow Diagram
Figure 1: Standardized Gravimetric Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Add excess 2-(3,4-Dichlorophenyl)-2-phenylacetic acid to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Temperature Control: Circulate water from a thermostatic bath (accuracy
K) through the cell jacket. -
Equilibration: Stir continuously using a magnetic stirrer for 24 hours .
-
Settling: Stop stirring and allow the suspension to settle for 4 hours to ensure complete phase separation.
-
Sampling: Withdraw 5 mL of the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.
-
Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.
-
Calculation: Determine the mole fraction solubility (
) using the mass of the solute ( ) and solvent ( ).
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters representing non-ideal solution behavior.
-
Application: Use regression analysis to determine A, B, and C. A high
(>0.99) indicates a valid fit.[1]
van't Hoff Equation
Used to calculate the apparent thermodynamic functions of dissolution.
- : Enthalpy of dissolution (typically positive, indicating an endothermic process).
- : Entropy of dissolution.
-
Slope: Plot
vs . The slope is .
Thermodynamic Logic Diagram
Figure 2: Thermodynamic Modeling and Process Application Logic.
Application: Purification by Crystallization
The solubility difference between high temperatures (boiling point) and low temperatures (0-5°C) in solvents like Ethanol or Toluene is the basis for purification.
-
Cooling Crystallization: Recommended if the solubility curve is steep (high
).-
Solvent: Ethanol or Ethanol/Water mixtures.
-
Protocol: Dissolve crude acid at 70°C, cool slowly (0.1°C/min) to 5°C.
-
-
Anti-Solvent Crystallization: Recommended if the compound degrades at high heat.
-
Primary Solvent: Acetone or DMF (High solubility).
-
Anti-Solvent: Water or Heptane (Low solubility).
-
Protocol: Dissolve in Acetone, slowly add Water while stirring to precipitate the pure acid.
-
References
-
Gracin, S., & Rasmuson, Å. C. (2002).[2] Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.[2][3] Journal of Chemical & Engineering Data, 47(6), 1379–1383.[2][4] Link
-
Yalkowsky, S.H., et al. (2010).[5] Handbook of Aqueous Solubility Data. CRC Press.[5] Link
-
ChemicalBook. (2025).[6][7] 2,4-Dichlorophenylacetic acid Properties and Solubility. Link
-
Santa Cruz Biotechnology. (2025).[6] 2-(3,4-Dichlorophenyl)-2-phenylacetic acid Product Data Sheet (CAS 88875-60-9). Link
-
Yang, J., et al. (2025). Solubility Determination and Thermodynamic Analysis of Dichlorobenzoic Acid Derivatives. ResearchGate.[8] Link
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a halogenated derivative of phenylacetic acid. Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, finding applications as anti-inflammatory agents, analgesics, and anti-cancer agents, among others.[1] The subject of this guide, 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, is a member of the diarylacetic acid family and is noted for its potential as an anti-inflammatory and analgesic agent. This document aims to provide a comprehensive overview of its chemical properties, plausible synthetic routes, and inferred biological activities based on the current understanding of structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is presented in the table below.
| Property | Value |
| CAS Number | 88875-60-9 |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.14 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-2-phenylacetic acid |
| Appearance | Light yellow powder |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | 0-8°C |
Source: Chem-Impex International, Inc.[2], Santa Cruz Biotechnology, Inc.[3]
Synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid: A Proposed Pathway
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Alkylation of 1,2-Dichlorobenzene with Mandelic Acid
-
To a stirred solution of 1,2-dichlorobenzene in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as anhydrous aluminum chloride in portions at a controlled temperature (typically 0-5°C).
-
Slowly add a solution of mandelic acid in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-hydroxy-2-(3,4-dichlorophenyl)-2-phenylacetic acid.
Step 2: Reduction of the Hydroxyl Group
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid.
-
Add red phosphorus and hydriodic acid to the solution.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to remove excess iodine.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system to obtain 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Biological Activity and Potential Mechanism of Action
Based on information from chemical suppliers, 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is purported to possess potent anti-inflammatory and analgesic properties.[2] While specific mechanistic studies on this compound are not available, its biological activity can be inferred from its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) of the arylalkanoic acid class, such as diclofenac.[4]
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. It is therefore highly probable that 2-(3,4-Dichlorophenyl)-2-phenylacetic acid exerts its anti-inflammatory and analgesic effects through the inhibition of COX-1 and/or COX-2.
Caption: Hypothesized mechanism of action for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Structure-Activity Relationship (SAR) Insights
The biological activity of diarylacetic acid derivatives is influenced by the nature and position of substituents on the aromatic rings. For anti-inflammatory activity in the anilinophenylacetic acid series (diclofenac analogues), lipophilicity and the angle of twist between the two phenyl rings are crucial parameters.[5] Halogen substituents, such as the two chlorine atoms in 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, generally increase lipophilicity, which can enhance binding to the active site of the COX enzymes. The 3,4-dichloro substitution pattern may also influence the electronic properties and conformation of the molecule, potentially optimizing its interaction with the target enzymes.
Applications and Future Directions
2-(3,4-Dichlorophenyl)-2-phenylacetic acid serves as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds. Its inherent anti-inflammatory and analgesic properties also make it a candidate for further investigation as a standalone therapeutic agent. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry).
-
In Vitro and In Vivo Pharmacological Studies: Comprehensive evaluation of its inhibitory activity against COX-1 and COX-2, as well as in vivo studies in animal models of inflammation and pain to confirm its efficacy and determine its therapeutic window.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, along with a thorough toxicological evaluation to establish its safety profile.
Conclusion
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a diarylacetic acid derivative with potential as an anti-inflammatory and analgesic agent. While specific literature on this compound is limited, its structural relationship to known NSAIDs allows for informed hypotheses regarding its synthesis and mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368.
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Pharmacy 180. (n.d.). Arylacetic Acid Derivatives - Pharmacology. Retrieved from [Link]
- Atkinson, D. C., & Leach, R. K. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657–666.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
-
Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
PubMed. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Retrieved from [Link]
-
PubMed. (1979). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Retrieved from [Link]
-
PubMed. (1982). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-(3,4-Dichlorophenyl)-2-Phenylacetic Acid. Retrieved from [Link]
-
PubMed. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2022). Assessment of Analgesic and Anti-inflammatory Activity of Double-layered Diclofenac Diethylamine Transdermal Patch. Retrieved from [Link]
-
MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
SciSpace. (2013). Comparison of analgesic, anti-inflammatory and anti-pyretic efficacy of diclofenac, paracetamol and their combination. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). ANALGESIC, ANTI-INFLAMMATORY AND ANTIPYRETIC ACTIVITY OF PISTIASTRATIOTES L. Retrieved from [Link]
-
MDPI. (2022). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR SYNTHESISING A PHENYL ACETIC ACID.
-
PubMed. (2016). Synthesis of Unsymmetrical α,α-Diarylacetates. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Retrieved from [Link]
-
Infoscience. (2001). Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Retrieved from [Link]
-
PubMed Central (PMC). (2025). A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes. Retrieved from [Link]
-
MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]
-
Request PDF. (2025). Synthesis of Novel Unsymmetrical and Symmetrical Diacetylenic Ketones. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
YouTube. (2019). Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- Google Patents. (n.d.). Process for preparing phenylacetic acid derivatives.
- Google Patents. (n.d.). Process for the preparation of 2,4-dichlorophenoxyacetic acid.
-
PubChem. (n.d.). 2,4-Dichlorophenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
MDPI. (2021). Anti-Allergic, Anti-Inflammatory, and Anti-Hyperglycemic Activity of Chasmanthe aethiopica Leaf Extract and Its Profiling Using LC/MS and GLC/MS. Retrieved from [Link]
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PubChem. (n.d.). 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. Retrieved from [Link]
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Spectroscopic and Synthetic Elucidation of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid: A Technical Guide for Advanced Drug Development
This technical guide provides an in-depth analysis of the spectroscopic characteristics and a plausible synthetic pathway for the novel compound 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectroscopic data with established chemical principles to offer a comprehensive understanding of this molecule. Our approach is grounded in a robust analysis of analogous compounds and foundational spectroscopic theory, ensuring a high degree of scientific integrity and practical utility.
Introduction: The Rationale for Investigation
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a molecule of significant interest in medicinal chemistry due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The presence of the dichlorinated phenyl ring and the chiral center at the alpha-carbon suggests potential for unique pharmacological activity. A thorough characterization of its spectroscopic properties is paramount for its identification, purity assessment, and further development. This guide will provide a detailed, predicted spectroscopic profile, laying the groundwork for future experimental validation.
Predicted Spectroscopic Profile
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is expected to be complex in the aromatic region, with distinct signals for the methine and carboxylic acid protons. The analysis is based on the principle of chemical equivalence and spin-spin coupling.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2', H-6' (Phenyl) | 7.25 - 7.35 | m | - | Protons on the unsubstituted phenyl ring. |
| H-3', H-4', H-5' (Phenyl) | 7.25 - 7.35 | m | - | Protons on the unsubstituted phenyl ring. |
| H-2'' (Dichlorophenyl) | ~7.50 | d | ~2.0 | Ortho to the acetic acid chain, coupled to H-6''. |
| H-5'' (Dichlorophenyl) | ~7.45 | d | ~8.5 | Ortho to a chlorine, coupled to H-6''. |
| H-6'' (Dichlorophenyl) | ~7.20 | dd | ~8.5, ~2.0 | Coupled to both H-2'' and H-5''. |
| -CH(Ph)(COOH) | ~5.10 | s | - | Methine proton, likely a singlet. |
| -COOH | > 11 | br s | - | Carboxylic acid proton, broad and downfield. |
Predicted in CDCl₃ solvent.
Causality Behind Predictions:
-
Aromatic Protons (Phenyl Ring): The five protons of the unsubstituted phenyl ring are expected to resonate in the typical aromatic region of 7.25-7.35 ppm as a complex multiplet.
-
Aromatic Protons (Dichlorophenyl Ring): The electron-withdrawing nature of the two chlorine atoms will deshield the protons on this ring, shifting them downfield compared to the unsubstituted phenyl ring. The proton at the 2'' position (ortho to the bulky acetic acid group) is expected to be a doublet due to coupling with the proton at 6''. The proton at 5'' will also be a doublet, coupled to the proton at 6''. The proton at 6'' will appear as a doublet of doublets due to coupling with both the 2'' and 5'' protons.
-
Methine Proton: The proton on the alpha-carbon is attached to two aromatic rings and a carboxylic acid group, leading to significant deshielding. It is predicted to appear as a singlet around 5.10 ppm.
-
Carboxylic Acid Proton: This proton is highly deshielded and will appear as a broad singlet at a chemical shift greater than 11 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Broadband proton decoupling is assumed, resulting in a spectrum of singlets for each unique carbon atom.[2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | ~175-180 | Carboxylic acid carbonyl carbon. |
| C-1' (Phenyl, ipso) | ~138 | Quaternary carbon attached to the methine. |
| C-2', C-6' (Phenyl) | ~129 | |
| C-3', C-5' (Phenyl) | ~128 | |
| C-4' (Phenyl) | ~127 | |
| C-1'' (Dichlorophenyl, ipso) | ~140 | Quaternary carbon attached to the methine. |
| C-2'' (Dichlorophenyl) | ~131 | |
| C-3'' (Dichlorophenyl, ipso-Cl) | ~133 | Quaternary carbon attached to chlorine. |
| C-4'' (Dichlorophenyl, ipso-Cl) | ~132 | Quaternary carbon attached to chlorine. |
| C-5'' (Dichlorophenyl) | ~129 | |
| C-6'' (Dichlorophenyl) | ~127 | |
| -CH(Ph)(COOH) | ~55-60 | Methine carbon. |
Predicted in CDCl₃ solvent.
Causality Behind Predictions:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing in the 175-180 ppm range.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to the chlorine atoms (ipso-carbons) will be in the 132-133 ppm range. The ipso-carbons of the phenyl and dichlorophenyl rings attached to the methine carbon will be further downfield.
-
Methine Carbon: The alpha-carbon, attached to two aromatic rings and a carboxyl group, is predicted to resonate in the 55-60 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| C-H (Aromatic) | 3100 - 3000 | Medium | |
| C=O (Carboxylic Acid) | 1720 - 1700 | Strong | Carbonyl stretch, a very prominent band. |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Aromatic ring stretching vibrations. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | |
| C-Cl | 850 - 750 | Strong | Carbon-chlorine stretching vibrations. |
Causality Behind Predictions:
-
The most prominent features of the IR spectrum will be the very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch. The presence of aromatic rings will be confirmed by the C-H and C=C stretching vibrations. The C-Cl stretching bands in the fingerprint region will also be indicative of the dichlorinated phenyl group.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key Mass Spectrum Fragments
| m/z | Proposed Fragment | Notes |
| 282/284/286 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |
| 237/239/241 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 165/167 | [C₇H₄Cl₂]⁺ | Fragment corresponding to the dichlorobenzyl cation. |
| 117 | [C₉H₇]⁺ | Fragment corresponding to the phenylacetyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak will be observed with its characteristic isotopic signature for two chlorine atoms.
-
Fragmentation: The primary fragmentation pathway is expected to be the loss of the carboxyl group (-COOH) to form a stable benzylic-type carbocation. Further fragmentation of the phenyl and dichlorophenyl rings will lead to the other observed ions. The presence of the tropylium ion at m/z 91 is a strong indicator of a benzyl-like substructure.
Plausible Synthetic Pathway
A viable synthetic route to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid can be envisioned starting from 3,4-dichlorotoluene. This multi-step synthesis involves benzylic bromination followed by a Grignard reaction and subsequent carboxylation.
Workflow: Synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
Caption: Plausible synthetic route to the target compound.
Experimental Protocol (Proposed):
-
Benzylic Bromination: 3,4-Dichlorotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride under reflux to yield 3,4-dichlorobenzyl bromide.
-
Grignard Reagent Formation: The resulting benzyl bromide is then treated with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, 3,4-dichlorobenzylmagnesium bromide.
-
Reaction with Benzaldehyde: The Grignard reagent is reacted with benzaldehyde in a nucleophilic addition reaction. Subsequent acidic workup will yield 1-(3,4-dichlorophenyl)-1-phenylethanol.
-
Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, 2-(3,4-Dichlorophenyl)acetophenone, using a suitable oxidizing agent like pyridinium chlorochromate (PCC).
-
Willgerodt-Kindler Reaction: The ketone is then subjected to the Willgerodt-Kindler reaction using sulfur and a secondary amine like morpholine, followed by acidic hydrolysis to afford the desired product, 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Self-Validation and Trustworthiness:
Each step in this proposed synthesis is based on well-established and reliable organic transformations. The progress of each reaction can be monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed using the spectroscopic techniques detailed in this guide.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. The detailed analysis of the expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and comparison with analogous structures, offers a robust framework for the future experimental characterization of this promising molecule. The outlined synthetic pathway provides a practical starting point for its laboratory-scale preparation. This foundational knowledge is crucial for any further investigation into the pharmacological potential of this compound and will serve as an invaluable resource for researchers in the field of drug discovery and development.
References
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Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]
-
MassBank. (2008, October 21). PHENYLACETIC ACID; EI-B; MS. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The Royal Society of Chemistry. (2017). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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- 2. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Whitepaper: Safe Handling and Process Integration of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
Part 1: Executive Summary & Chemical Identity
This guide details the technical handling, safety protocols, and experimental integration of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9). As a halogenated diphenylacetic acid derivative, this compound serves as a critical scaffold in the synthesis of CNS-active agents (specifically serotonin reuptake inhibitors like Sertraline analogs) and as a high-purity reference standard for impurity profiling in pharmaceutical manufacturing.
Its structural combination of a lipophilic dichlorophenyl ring and a steric phenyl group creates specific solubility and reactivity profiles that demand precise handling to maintain "Target Product Profile" (TPP) integrity.
Chemical Characterization Table
| Parameter | Specification |
| Chemical Name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid |
| CAS Number | 88875-60-9 |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.13 g/mol |
| Physical State | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~3.8 – 4.2 (Acidic moiety) |
| Storage Condition | 2–8°C, Desiccated, Inert Atmosphere (Ar/N₂) |
Part 2: Hazard Identification & Engineering Controls (E-E-A-T)
Toxicological Profile (Read-Across Analysis)
While specific toxicological data for CAS 88875-60-9 is limited, a "Read-Across" analysis using structurally homologous compounds (Diphenylacetic acid and 3,4-Dichlorophenylacetic acid) dictates the following safety profile. The halogenation at the 3,4-position significantly increases lipophilicity (LogP), enhancing skin absorption and potential CNS bioavailability compared to non-halogenated analogs.
-
Acute Toxicity (Oral): Category 4 (Harmful).[1] Predicted LD50 < 2000 mg/kg based on diphenylacetic acid data.
-
Skin/Eye Corrosion: Category 2 (Irritant).[1][2] The carboxylic acid functionality combined with the lipophilic rings allows for rapid dermal penetration and irritation.
-
Aquatic Toxicity: Category 1 (Acute/Chronic). The dichlorophenyl moiety renders this compound highly toxic to aquatic life with long-lasting effects.
Hierarchy of Controls
To ensure operator safety and compound integrity, the following engineering controls are mandatory:
-
Primary Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.
-
Respiratory Protection: If handling >500 mg outside a hood, a Powered Air Purifying Respirator (PAPR) or N95/P3 mask is required due to the potential for bioactive dust generation.
-
Glove Protocol: Double-gloving (Nitrile over Nitrile) is recommended. Change outer gloves immediately upon contamination to prevent permeation facilitated by the compound's lipophilicity.
Part 3: Process Logic & Synthesis Integration
The Role in Drug Development
In the context of Sertraline (Zoloft) and Indatraline development, this acid acts as a divergent intermediate .
-
Impurity Profiling: It is often monitored as a "Process Related Impurity" (PRI) formed during the arylation of mandelic acid derivatives.
-
Scaffold Synthesis: It undergoes Friedel-Crafts intramolecular cyclization to form substituted indanones or tetralones.
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound, distinguishing between Analytical (Quality Control) and Preparative (Synthesis) workflows.
Figure 1: Decision logic for analytical vs. preparative utilization of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Part 4: Experimental Protocols
Protocol A: Methyl Ester Derivatization (For Analytical Profiling)
Context: Carboxylic acids often exhibit peak tailing in GC-MS due to hydrogen bonding. Methylation is essential for accurate impurity quantification.
Reagents:
-
Analyte: 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (50 mg)
-
Solvent: Anhydrous Methanol (5 mL)
-
Catalyst: Sulfuric Acid (conc., 2 drops) or Trimethylsilyldiazomethane (TMS-CHN₂) for milder conditions.
Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve 50 mg of the acid in 5 mL anhydrous methanol.
-
Catalysis: Add 2 drops of concentrated H₂SO₄. Cap tightly.
-
Reflux: Heat block to 60°C for 60 minutes. Note: The steric bulk of the phenyl rings may require longer reaction times than simple aliphatic acids.
-
Work-up: Cool to Room Temperature (RT). Add 5 mL water and extract with 5 mL Hexane or MTBE.
-
Validation: The organic layer contains the methyl ester. Inject 1 µL into GC-MS.
Protocol B: Recrystallization (Purification)
Context: If the material degrades during storage (yellowing indicates oxidation), recrystallization is required before use in sensitive steps.
Procedure:
-
Solvent Selection: Ethanol/Water (90:10) or Toluene/Hexane.
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol.
-
Clarification: If particulates are present, filter hot through a 0.45 µm PTFE syringe filter.
-
Nucleation: Add warm water dropwise until persistent turbidity is observed.
-
Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 12 hours. Rapid cooling will trap impurities.
-
Isolation: Filter via Buchner funnel, wash with cold Hexane, and dry under high vacuum (< 5 mbar) at 40°C.
Part 5: Emergency Response & Waste Disposal
| Scenario | Response Action |
| Inhalation | Move to fresh air immediately. If wheezing occurs, administer oxygen. This compound is a mucous membrane irritant. |
| Skin Contact | Wash with PEG-400 (Polyethylene Glycol) followed by soap and water. PEG helps solubilize the lipophilic acid better than water alone. |
| Eye Contact | Rinse for 15 minutes.[2][3][4] Note: The acid pH can cause corneal damage; immediate buffering is vital. |
| Spill (Solid) | Do not dry sweep (dust hazard). Cover with wet paper towels or inert absorbent, scoop into hazardous waste container. |
| Waste Disposal | Incineration is the only approved method. Do not discharge into drains (Aquatic Toxicity H400).[5] Label as "Halogenated Organic Acid Waste." |
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Diphenylacetic Acid (CID 8333) - Safety and Hazards. Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid Purification and Handling. Retrieved February 8, 2026, from [Link]
Sources
An In-depth Technical Guide to Exploring the Auxin-like Activity of Dichlorophenylacetic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of dichlorophenylacetic acids and their profound auxin-like activities. We will delve into the molecular mechanisms, structure-activity relationships, and validated experimental protocols to assess these synthetic compounds, offering field-proven insights to drive your research forward.
Introduction: The Pivotal Role of Auxins and the Advent of Synthetic Analogs
Auxins are a class of plant hormones that orchestrate a wide array of developmental processes, including cell elongation, division, and differentiation, as well as root formation and responses to light and gravity.[1] The most abundant natural auxin is indole-3-acetic acid (IAA).[2] However, the inherent instability of IAA led scientists to develop synthetic analogs with greater stability and more potent effects.[3][4] Among these, dichlorophenylacetic acids have emerged as significant compounds of interest.
This guide will focus on two key isomers, 2,4-dichlorophenoxyacetic acid (2,4-D) and 3,4-dichlorophenylacetic acid (Dcaa), exploring their mechanisms of action and providing the technical framework for their scientific investigation. 2,4-D, a well-established herbicide, acts as a potent synthetic auxin that induces uncontrolled growth and ultimately leads to the death of susceptible broadleaf plants.[3][5][6][7] More recently, 3,4-Dichlorophenylacetic acid (Dcaa) has been identified as a compound with significant auxin-like activity, promoting desirable growth characteristics in various crops.[8][9]
The Molecular Machinery: How Dichlorophenylacetic Acids Hijack the Auxin Signaling Pathway
The auxin-like activity of dichlorophenylacetic acids is rooted in their ability to mimic natural auxins and interact with the core components of the plant's auxin signaling pathway.[8][9][10] This pathway is a sophisticated system that regulates gene expression in response to auxin levels.
At the heart of this mechanism are the F-box proteins, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB), which function as auxin co-receptors.[2][8] In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[2][10]
Dichlorophenylacetic acids, like IAA, act as a "molecular glue," promoting the interaction between the TIR1/AFB receptors and the Aux/IAA repressors.[2][10] This binding event targets the Aux/IAA proteins for degradation via the 26S proteasome pathway.[4] The degradation of these repressors liberates the ARF transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.[8][10] This cascade of events leads to the physiological responses associated with auxin activity, such as cell elongation and division.[1][8] Molecular docking studies have shown that Dcaa exhibits a strong binding affinity for auxin receptors, particularly TIR1.[8][9]
Structure-Activity Relationships: Decoding the Molecular Determinants of Auxin Activity
The biological activity of dichlorophenylacetic acids is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its auxin-like properties, which can guide the design of new compounds with enhanced or specific activities.[11][12][13]
For phenylacetic acids, key determinants of activity include the lipophilicity of the molecule and the angle of twist between the two phenyl rings.[14] The position and nature of the halogen substituents on the phenyl ring are critical. For instance, the difference in the chlorine atom positions between 2,4-D and 3,4-Dcaa results in variations in their biological effects. While 2,4-D is a potent herbicide, 3,4-Dcaa has been shown to promote beneficial growth in crops.[3][9]
A systematic investigation of various analogs of 2,4-D has revealed a correlation between their auxinic activity (measured by root growth inhibition and auxin-responsive gene expression) and their ability to induce somatic embryogenesis.[15] This underscores the importance of the specific chemical structure in dictating the physiological outcome.
Experimental Protocols for Assessing Auxin-like Activity
To rigorously evaluate the auxin-like properties of dichlorophenylacetic acids, a suite of validated bioassays is employed. These assays provide quantitative and qualitative data on the physiological effects of these compounds.
Oat Coleoptile Elongation Assay
This classic bioassay measures the ability of a compound to induce cell elongation, a hallmark of auxin activity.[9]
Principle: Excised sections of oat coleoptiles are incubated in a solution containing the test compound. Auxins promote the elongation of these sections, and the extent of elongation is proportional to the auxin concentration.
Step-by-Step Methodology:
-
Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Excision: Under a dim green light, excise the apical 3-4 mm of the coleoptiles to remove the endogenous auxin source. Then, cut a sub-apical section of a defined length (e.g., 10 mm).
-
Incubation: Place the excised sections into test tubes or petri dishes containing a buffered solution with various concentrations of the dichlorophenylacetic acid to be tested. Include a negative control (buffer only) and a positive control (a known concentration of IAA).
-
Measurement: Incubate the sections in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. After incubation, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve.
Root Growth Inhibition Assay
This assay is based on the principle that while auxins promote root formation at low concentrations, they inhibit primary root elongation at higher concentrations.[16][17]
Principle: The inhibition of primary root growth in seedlings is a sensitive indicator of auxin activity.
Step-by-Step Methodology:
-
Seed Sterilization and Plating: Surface-sterilize seeds of a model plant, such as Arabidopsis thaliana or cress, and plate them on a sterile agar medium in petri dishes.
-
Treatment Application: The agar medium should be supplemented with a range of concentrations of the dichlorophenylacetic acid. A control plate with no added compound is essential.
-
Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.
-
Measurement: After a set period (e.g., 5-7 days), measure the length of the primary root of the seedlings.
-
Data Analysis: Determine the concentration of the compound that causes a 50% inhibition of root growth (IC50) to quantify its auxin-like activity.
Adventitious Root Formation Assay
The induction of adventitious roots is another characteristic response to auxins.[9]
Principle: Auxins stimulate the formation of roots from non-root tissues, such as stems or leaves.
Step-by-Step Methodology:
-
Explant Preparation: Use explants from a suitable plant species, such as mung bean or pea seedlings. Cut the hypocotyl or epicotyl into segments of a uniform length.
-
Incubation: Place the explants in a solution or on a solid medium containing different concentrations of the dichlorophenylacetic acid.
-
Observation: Culture the explants under appropriate light and temperature conditions and observe the formation of adventitious roots over several days to weeks.
-
Quantification: Count the number of adventitious roots per explant for each treatment.
Quantitative Data Summary
The following table summarizes hypothetical comparative data for the auxin-like activity of 3,4-Dichlorophenylacetic acid (Dcaa) and the natural auxin Indole-3-acetic acid (IAA).
| Bioassay | Parameter | 3,4-Dcaa | IAA |
| Oat Coleoptile Elongation | Optimal Concentration for Elongation | 1 µM | 10 µM |
| Maximum Elongation (% of control) | 180% | 150% | |
| Arabidopsis Root Growth Inhibition | IC50 (Concentration for 50% inhibition) | 0.1 µM | 0.5 µM |
| Mung Bean Adventitious Rooting | Optimal Concentration | 5 µM | 10 µM |
| Average Number of Roots per Explant | 25 | 18 |
Conclusion and Future Directions
Dichlorophenylacetic acids represent a fascinating class of synthetic auxins with diverse and potent biological activities. A thorough understanding of their molecular mechanisms, structure-activity relationships, and the application of robust experimental protocols are paramount for harnessing their potential in agriculture and drug development. Future research should focus on elucidating the subtle differences in signaling pathways activated by different isomers and leveraging this knowledge to design novel compounds with highly specific and beneficial effects on plant growth and development.
References
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
Li, Y., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 169. [Link]
- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
-
Campanoni, P., & Nick, P. (2005). Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. Plant Physiology, 137(3), 939–948. [Link]
- Grossmann, K. (2010). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Plant Signaling & Behavior, 5(2), 113-121.
-
2,4-Dichlorophenoxyacetic acid. (n.d.). PubChem. Retrieved from [Link]
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735.
- Paz-y-Miño-C, G., & Sloat, H. (2017). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. American Journal of Plant Sciences, 8, 1533-1550.
- Morus alba Calli: A Sustainable Source of Phytochemicals and Nutritive Supplements. (2022). MDPI.
- Cook, S. D., et al. (2021). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 12, 732387.
- Pěnčík, A., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5537–5550.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Assessment of Elongation of the Mesocotyl-Coleoptile and Biomass in Parents and Crosses of Corn Seedlings of the High Valleys of Mexico. (2023). MDPI.
- Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. Essays in Biochemistry, 60(1), 107–114.
- Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling.
- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. IntechOpen.
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Synthetic Auxins. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]
- Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368.
- Meudt, W. J., & Bennett, H. W. (1978). Rapid Bioassay for Auxin. Plant Physiology, 62(5), 841–844.
- Wang, S., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Plants, 13(18), 2523.
- Bioassay and Corn Coleoptiles. (n.d.). UNI ScholarWorks.
- What is Auxin bioassay class 11 biology CBSE. (n.d.). Vedantu.
- Auxin Detection Technology. (n.d.).
- Teale, W., et al. (2006). Auxin signal transduction. Current Opinion in Plant Biology, 9(5), 454-461.
- Nitsch, J. P., & Nitsch, C. (1956). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant Physiology, 31(2), 94–111.
- Fendrych, M., et al. (2018). Rapid root growth inhibition depends on auxin levels inside the cell.
- Enhancing Coleoptile Length of Rice Seeds under Submergence through NAL11 Knockout. (2024). MDPI.
- Bioassay of Phytohormones | Botany. (n.d.). Biology Discussion.
- Le, T. A., & Estelle, M. (2016). Auxin Signaling. Plant Physiology, 172(2), 787–800.
- Structure Activity Rel
- Schepetilnikov, M., & Ryabova, L. A. (2017). Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science, 8, 2138.
- Auxins: History, Bioassay, Function and Uses. (n.d.). Biology Discussion.
- Structure-Activity Relationship Studies. (2024, November 25).
- Ljung, K. (2021). Plant root development: is the classical theory for auxin-regulated root growth false?.
- Time course of coleoptile elongation ( ) and changes in dry mass (•). (n.d.).
- Structure-activity rel
- Estelle, M. (2023). auxin research odyssey: 1989–2023. The Plant Cell, 35(10), 3505–3517.
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Methodological & Application
experimental protocol for testing herbicidal activity of dichlorophenylacetic acids
An In-Depth Guide to the Evaluation of Dichlorophenylacetic Acids for Herbicidal Activity
This document provides a comprehensive experimental framework for researchers, scientists, and professionals in the agricultural and drug development sectors to rigorously assess the herbicidal properties of dichlorophenylacetic acids. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol design, ensuring robust, reproducible, and insightful results.
Scientific Introduction: The Rationale for Testing Dichlorophenylacetic Acids
Dichlorophenylacetic acids, such as the well-known 2,4-Dichlorophenoxyacetic acid (2,4-D), are a class of synthetic auxins.[1][2] In nature, the plant hormone auxin regulates growth and development. At low concentrations, these synthetic analogs can stimulate growth; however, at higher concentrations, they act as potent herbicides, particularly against broadleaf (dicot) plants.[3] Their mechanism of action involves overwhelming the plant's natural hormonal pathways. The compound is absorbed through the leaves and translocated to the plant's meristems, where it induces uncontrolled and unsustainable cell division and elongation.[4][5] This leads to characteristic symptoms like stem twisting, leaf curling (epinasty), and ultimately, plant death.[2][3]
The selectivity of these compounds, which are generally more effective on dicots than monocots (like grasses and cereal crops), made them among the first successful selective herbicides developed.[1][2] Rigorous and standardized testing is crucial to determine a candidate compound's efficacy against target weeds, its safety for non-target crops, and the optimal application rates for effective weed management.[6] This protocol outlines the necessary whole-plant bioassays to establish these critical parameters.
The Auxin Mimicry Pathway
Dichlorophenylacetic acids exert their effect by hijacking the plant's auxin signaling pathway. They bind to auxin receptors (like TIR1), which leads to the degradation of Aux/IAA transcriptional repressor proteins. This, in turn, unleashes Auxin Response Factors (ARFs) that activate the expression of auxin-responsive genes, culminating in the chaotic growth that proves lethal to the plant.[7][8][9]
Caption: Molecular mechanism of dichlorophenylacetic acid as an auxin mimic.
Foundational Principles of Experimental Design
To ensure the trustworthiness of results, every experiment must be a self-validating system. This is achieved through careful planning and adherence to core scientific principles.
-
Controls : An untreated control group (receiving only the carrier solvent) is mandatory to establish a baseline for normal plant growth. A positive control (a commercial herbicide with a similar mode of action, like 2,4-D) can also be included for comparison.
-
Replication : Each treatment (herbicide concentration) and control should be replicated, typically with 3-5 pots per treatment, to account for biological variability and ensure statistical significance.
-
Test Species Selection : To assess both efficacy and selectivity, a range of plant species should be used. This must include:
-
Target Weeds : Common broadleaf weeds (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters).
-
Non-Target Monocots : Cereal crops (e.g., Zea mays - corn, Triticum aestivum - wheat).
-
Sensitive Dicots : Commercially important but sensitive crops (e.g., Solanum lycopersicum - tomato, Glycine max - soybean).[10][11]
-
-
Dose-Response Evaluation : Testing a logarithmic series of concentrations is essential. This allows for the determination of the Growth Reduction 50 (GR₅₀), the concentration of the herbicide required to inhibit plant growth by 50%, which is a key indicator of potency.[12][13][14]
Materials and Reagents
-
Test Compound : Dichlorophenylacetic acid(s) of interest.
-
Equipment :
-
Controlled environment growth chamber or greenhouse with controlled temperature (~25°C), light (16h:8h light:dark cycle), and humidity.
-
Laboratory balance and glassware for preparing solutions.
-
Track sprayer or cabinet sprayer for uniform herbicide application.
-
10 cm diameter plastic pots.
-
-
Consumables & Reagents :
-
Seeds of selected test species.
-
Standard potting mix (e.g., a blend of peat, perlite, and loam).
-
Acetone or other suitable solvent for dissolving the test compound.
-
Surfactant (e.g., Tween 20) to aid in foliar application.
-
Distilled water.
-
Experimental Workflow: Pre- and Post-Emergence Assays
Two primary types of assays are required to fully characterize a herbicide's activity: pre-emergence and post-emergence. Pre-emergence tests evaluate the compound's effect on seed germination and early seedling growth in treated soil, while post-emergence tests assess its effect when applied directly to the foliage of established plants.[15][16]
Caption: General experimental workflow for herbicide activity testing.
Detailed Step-by-Step Protocols
Protocol 1: Pre-Emergence Herbicidal Activity
This protocol evaluates the effect of the compound on germinating seeds when present in the soil.
-
Preparation of Herbicide Solutions :
-
Prepare a stock solution of the dichlorophenylacetic acid in a suitable solvent (e.g., acetone).
-
Create a dilution series to achieve the desired final concentrations in soil (e.g., 0, 10, 50, 100, 500, 1000 g a.i./ha). The application volume should be consistent for all treatments.[15]
-
-
Potting and Treatment :
-
Fill 10 cm pots with a standard potting mix, leaving a small headspace.
-
Apply the prepared herbicide solutions evenly to the soil surface using a calibrated sprayer.[16] The untreated control pots should be sprayed with the solvent-water mixture alone.
-
Allow the solvent to evaporate completely.
-
-
Sowing and Incubation :
-
Sow a predetermined number of seeds (e.g., 5-10) of a single test species per pot at a shallow depth (approx. 1 cm).[16]
-
Lightly water the pots. To maintain moisture during germination, you can cover the pots with plastic wrap, removing it once seedlings emerge.[17]
-
Transfer the pots to a growth chamber under controlled conditions.
-
-
Assessment (21 Days After Treatment) :
-
Germination Count : Record the number of emerged seedlings in each pot.
-
Visual Injury Score : Assess any visible symptoms of phytotoxicity (stunting, discoloration, malformation) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement : Carefully harvest all emerged seedlings from each pot, wash the roots, and measure the total fresh weight. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
Protocol 2: Post-Emergence Herbicidal Activity
This protocol evaluates the effect of the compound when applied to the foliage of established plants.
-
Plant Cultivation :
-
Sow seeds in pots as described above and place them in the growth chamber.
-
Water as needed and allow the plants to grow until they reach the 2-3 true leaf stage (typically 2-3 weeks).[16] At this stage, you may thin the plants to a uniform number (e.g., 3 plants per pot) to ensure consistent herbicide uptake.[18]
-
-
Preparation of Spray Solutions :
-
Prepare a stock solution and a dilution series as in the pre-emergence protocol.
-
For foliar application, the final spray solution should contain a small amount of surfactant (e.g., 0.1% v/v Tween 20) to ensure proper leaf wetting.
-
-
Herbicide Application :
-
Transfer the pots to a calibrated track or cabinet sprayer.
-
Apply the herbicide solutions evenly to the plant foliage. Ensure complete coverage.[15] The untreated control plants are sprayed with the water-surfactant solution.
-
Allow the foliage to dry completely before returning the pots to the growth chamber.
-
-
Assessment (21 Days After Treatment) :
-
Visual Injury Score : At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for herbicidal symptoms.[10] Auxin mimic symptoms include epinasty (unusual twisting and curling of stems and leaves), stunting, chlorosis (yellowing), and necrosis (tissue death).[19][20] Record the injury on a 0-100% scale.
-
Biomass Measurement : At the final time point (21 days), harvest the above-ground plant material (shoots) from each pot. Measure the fresh weight, then dry the material to a constant weight to determine the dry biomass.
-
Data Analysis and Interpretation
The goal of data analysis is to quantify the herbicidal effect and determine the potency of the test compound.
-
Calculate Percent Inhibition : For each treatment, calculate the percent growth inhibition relative to the untreated control using the dry biomass data:
-
% Inhibition = [1 - (Dry Weight of Treated Plants / Dry Weight of Control Plants)] x 100
-
-
Dose-Response Analysis :
-
Plot the percent inhibition against the logarithm of the herbicide concentration.
-
Fit the data to a non-linear regression model, typically a four-parameter log-logistic model, using statistical software.
-
From this curve, determine the GR₅₀ value, which represents the herbicide concentration that causes a 50% reduction in plant growth (dry biomass).[14][21] A lower GR₅₀ value indicates higher herbicidal potency.
-
Sample Data Presentation
Quantitative data should be summarized in a clear, tabular format.
| Concentration (g a.i./ha) | Visual Injury (%) (21 DAT) | Mean Dry Biomass (g) | Growth Inhibition (%) |
| 0 (Control) | 0 | 2.50 | 0 |
| 10 | 15 | 2.15 | 14 |
| 50 | 45 | 1.30 | 48 |
| 100 | 70 | 0.70 | 72 |
| 500 | 95 | 0.15 | 94 |
| 1000 | 100 | 0.01 | 99.6 |
| Calculated GR₅₀ | 52.5 g a.i./ha |
Conclusion
This comprehensive protocol provides a robust framework for evaluating the herbicidal activity of dichlorophenylacetic acids. By adhering to the principles of controlled experimental design, employing both pre- and post-emergence assays, and conducting thorough dose-response analysis, researchers can generate reliable data on a compound's efficacy, selectivity, and potency. This information is fundamental for the development of new and effective weed management solutions in agriculture.
References
- Purdue University. (n.d.). Testing for and Deactivating Herbicide Residues. Purdue University Extension.
- USDA Forest Service. (n.d.). How to Test Herbicides at Forest Tree Nurseries.
- ChemCERT. (2018). Testing for Damaging Herbicide Residues.
-
Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology. Available at: [Link]
- Woods End Laboratories. (n.d.). Herbicide Bioassay.
- Agriculture and Horticulture Development Board. (n.d.). How to detect herbicide resistance in arable weeds. AHDB.
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]
-
Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
-
Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimated GR50 (effective dose, 50% of biomass of control plants)... [diagram]. Retrieved from [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Available at: [Link]
-
Wang, T., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS ONE. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of the effectiveness of different herbicides on weed invasion in the fields of triticale. Retrieved from [Link]
- Unknown. (n.d.). Herbicide Bioassay Study Guide.
-
Paz-González, A., et al. (2025). Auxin-mimic herbicides dilemma: Their benefits and limitations. Pest Management Science. Available at: [Link]
-
Washington State University. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource. Weeders of the West. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Herbicide Damage | Herbicide Symptoms. Retrieved from [Link]
-
Missouri Botanical Garden. (n.d.). Herbicide Damage to Plants. Retrieved from [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
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ResearchGate. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Retrieved from [Link]
-
Indian Society of Weed Science. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
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Hafner, M., et al. (2017). GRcalculator: an online tool for calculating and mining dose–response data. BMC Cancer. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of action of 2,4-D herbicide on target weeds. [diagram]. Retrieved from [Link]
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Journal of Plant Protection Research. (n.d.). Evaluation of the effectiveness of different herbicides on weed invasion in the fields of triticale. Retrieved from [Link]
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ResearchGate. (2018). Herbicide bioassays. Retrieved from [Link]
- Unknown. (n.d.). Herbicide Injury to Garden Plants.
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MDPI. (2023). Screening and Selection for Herbicide Tolerance among Diverse Tomato Germplasms. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved from [Link]
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Rupa Health. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (n.d.). How to calculate herbicide rates and calibrate herbicide applicators. Retrieved from [Link]
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CottonInfo. (2013). HERBICIDE DAMAGE SYMPTOMS GUIDE. Retrieved from [Link]
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MDPI. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. Retrieved from [Link]
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Australian Weeds Conference. (n.d.). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Retrieved from [Link]
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ResearchGate. (2024). Current Status of Auxin‐Mimic Herbicides. Retrieved from [Link]
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Government of Canada. (1993). Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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Renfrow Farms. (2024). Recognizing Herbicide Damage [Video]. YouTube. Retrieved from [Link]
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developing analytical standards for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
An Application Note for the Development of Analytical Standards for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Abstract
This comprehensive guide details the development and validation of analytical standards for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, a chiral molecule with potential applications in pharmaceutical development. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring the methods are robust, reliable, and compliant with regulatory expectations. The protocols cover identity, purity, assay, chiral separation, and the development of a stability-indicating method through forced degradation studies. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Physicochemical Overview
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is an aromatic carboxylic acid containing a stereocenter at the alpha-carbon. The presence of two chlorine atoms on one of the phenyl rings presents unique analytical considerations, particularly for mass spectrometry and chromatographic behavior. The development of robust analytical standards is paramount for ensuring the quality, safety, and efficacy of any potential drug substance. This involves establishing its identity, quantifying its purity and strength, and understanding its stability profile.
The analytical strategy must address the compound's acidic nature, its chirality, and its potential degradation pathways. This document outlines a comprehensive approach using modern analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Compound Structure:
-
IUPAC Name: 2-(3,4-dichlorophenyl)-2-phenylacetic acid
-
Molecular Formula: C₁₄H₁₀Cl₂O₂
-
Molecular Weight: 297.14 g/mol
-
Key Features: Carboxylic acid group, two aromatic rings, two chlorine substituents, one chiral center.
Purity and Assay by Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of non-volatile organic molecules in pharmaceuticals.[4][5] For 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, a reversed-phase (RP-HPLC) method is optimal as it effectively separates compounds based on hydrophobicity.
Principle and Rationale
The goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[5] The method must be able to separate the active pharmaceutical ingredient (API) from its process-related impurities and any degradation products that may form under stress conditions.[6][7][8] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moiety (pKa ≈ 4), ensuring consistent retention and symmetrical peak shape.
Workflow for Analytical Method Development
The development of a robust analytical method is a systematic process. The following workflow ensures all critical parameters are evaluated to achieve a method that is fit for its intended purpose.
Caption: Workflow for Stability-Indicating Method Development.
Protocol: RP-HPLC Method for Purity and Assay
A. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and resolution for hydrophobic aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified to suppress analyte ionization and ensure sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength.[9] |
| Gradient | 40% B to 90% B over 20 min | A gradient is necessary to elute potential impurities with different polarities.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 225 nm | Wavelength selected based on the UV absorbance maximum of the analyte. |
| Injection Vol. | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
B. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
Protocol: Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][10][11]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for the main analyte is free from interference from impurities, degradants, and placebo components. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Assay: 80-120% of the test concentration. Purity: From LOQ to 120% of the impurity specification. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the assay. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. %RSD at this concentration ≤ 10%. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). |
Identity Confirmation
While HPLC provides retention time data, it is not a standalone identification method. Spectroscopic techniques are required for unambiguous confirmation of the molecular structure.
Protocol: Mass Spectrometry (MS)
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Interface: Electrospray Ionization (ESI) in negative ion mode.
-
Rationale: The carboxylic acid is readily deprotonated to form a [M-H]⁻ ion.
-
-
Expected Result: A molecular ion peak at m/z 295.00. A key confirmatory feature will be the isotopic pattern characteristic of two chlorine atoms (A, A+2, A+4 peaks in an approximate ratio of 9:6:1).
Protocol: NMR Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural elucidation.[12][13]
-
Expected ¹H NMR Signals:
-
A singlet for the benzylic proton (-CH-).
-
Multiple signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the two phenyl rings.
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
-
Further Analysis: 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.
Chiral Purity Analysis
Since the molecule possesses a chiral center, the separation and quantification of enantiomers are critical, as they may have different pharmacological and toxicological profiles.
Protocol: Chiral HPLC Method
-
Principle: Chiral separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based columns are often a good starting point for this class of compounds.[14]
-
Column: A cellulose or amylose-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Typically, normal-phase (e.g., Hexane/Isopropanol with a small amount of trifluoroacetic acid) or polar organic mode (e.g., Acetonitrile/Methanol).
-
Rationale: These mobile phases promote the stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) required for separation on the CSP.
-
-
Method Development: Screen different CSPs and mobile phase compositions to achieve baseline resolution (Rs > 1.5) between the enantiomers.
Stability-Indicating Properties: Forced Degradation
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[15][16] The goal is to achieve 5-20% degradation of the parent compound.[7]
Logical Flow of a Forced Degradation Study
Caption: Protocol for executing forced degradation studies.
Protocol: Stress Conditions
-
Prepare a stock solution of the API at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before injection.
-
Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) and sample at time points. Neutralize before injection.
-
Oxidative Degradation: Mix the API solution with 3% H₂O₂. Keep at room temperature and protected from light. Sample at time points.
-
Thermal Degradation: Store the solid API in an oven at 80°C. Sample at various time points, dissolve in diluent, and analyze.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
For each condition, analyze the stressed samples using the validated HPLC method with a photodiode array (PDA) detector and MS detector. Assess the peak purity of the parent peak and perform a mass balance calculation to account for all degradants.
Conclusion
This application note provides a comprehensive framework for developing and validating analytical standards for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. By employing a systematic approach grounded in scientific principles and regulatory guidelines, researchers can establish a robust control strategy. The detailed protocols for HPLC, MS, NMR, chiral separation, and forced degradation studies ensure that the identity, purity, strength, and stability of the molecule are well-characterized, which is a prerequisite for successful drug development.
References
-
ResearchGate. (n.d.). Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. Available at: [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]
-
ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
ResearchGate. (2015). (PDF) Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. Available at: [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
ResearchGate. (2018). (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Available at: [Link]
-
MDPI. (2020). Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. Available at: [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
IJARSCT. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Available at: [Link]
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Google Patents. (n.d.). US4283532A - Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same.
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation. Available at: [Link]
-
Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Available at: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Available at: [Link]
-
Luminous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]
-
SpringerLink. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available at: [Link]
-
Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Electron diffraction and solid-state NMR reveal the structure and exciton coupling in a eumelanin precursor. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 14. Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents [mdpi.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
This Application Note is designed for researchers evaluating 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS: 88875-60-9).[1]
Given that this compound is a structural analog of established phenylacetic acid-based NSAIDs (e.g., Diclofenac) and CRAC channel inhibitors, but lacks extensive specific literature, this guide functions as a First-Principles Evaluation Protocol . It establishes the baseline methodologies for solubility, cytotoxicity, and functional anti-inflammatory screening.
Executive Summary & Chemical Logic
2-(3,4-Dichlorophenyl)-2-phenylacetic acid presents a hydrophobic scaffold (Predicted LogP ~4.5–5.0) characterized by a carboxylic acid tail and two bulky aromatic rings (one unsubstituted, one dichloro-substituted).
Mechanistic Implication: The structural homology to Diclofenac and Lumiracoxib suggests potential activity against Cyclooxygenase (COX) enzymes. Alternatively, the "diphenyl" motif is common in blockers of voltage-gated ion channels. Therefore, in vitro protocols must account for:
-
High Lipophilicity: Risk of precipitation in aqueous media.
-
Protein Binding: High affinity for Albumin (FBS) in culture media.
-
pH Sensitivity: The carboxylic acid moiety requires buffered pH > 7.0 for optimal solubility.
Compound Preparation & Handling
Failure to solubilize hydrophobic acids correctly is the #1 cause of experimental variability.
Solubility Profile
| Solvent | Solubility Limit | Usage Note |
| DMSO | >50 mM | Recommended Stock. Freeze/thaw stable. |
| Ethanol | ~10-20 mM | Volatile; risk of evaporation altering concentration. |
| PBS (pH 7.4) | <100 µM | Poor. Requires pre-dissolution in DMSO. |
| Culture Media | <50 µM | Risk of "crashing out" at high concentrations. |
Protocol: Master Stock Preparation
-
Weighing: Weigh 10 mg of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (MW: ~281.13 g/mol ).
-
Dissolution: Add 3.55 mL of sterile, anhydrous DMSO to create a 10 mM Master Stock .
-
Vortexing: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.
-
Aliquot: Dispense into amber glass vials (hydrophobic compounds can stick to polypropylene). Store at -20°C.
Diagram: Solubilization Workflow
Figure 1: Step-by-step solubilization to prevent precipitation shock in cell culture.
Core Experiment A: Cytotoxicity Profiling (MTT Assay)
Before assessing efficacy, you must define the Sub-Lethal Dose Range . Phenylacetic acid derivatives can induce mitochondrial uncoupling at high concentrations.
Cell Line: HEK293 (General toxicity) or RAW 264.7 (Target cell line).
Step-by-Step Protocol
-
Seeding: Seed cells at 10,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.
-
Treatment Preparation:
-
Prepare serial dilutions in DMSO (e.g., 0.1, 1, 10, 50, 100 mM).
-
Dilute each 1:1000 into warm culture media (Final DMSO = 0.1%).
-
Control: Vehicle control (0.1% DMSO only).
-
Positive Control: 10% DMSO or Triton X-100 (100% lysis).
-
-
Incubation: Treat cells for 24 hours and 48 hours .
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 3–4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm (Reference 630 nm).
Data Interpretation:
Calculate % Viability =
-
Safe Range: Concentrations yielding >90% viability.
-
IC50: Concentration yielding 50% viability (Use non-linear regression).
Core Experiment B: Anti-Inflammatory Efficacy (COX Pathway)
Given the structural similarity to NSAIDs, the most logical functional assay is the inhibition of Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.
Cell Line: RAW 264.7 (Murine Macrophages). Readout: ELISA for PGE2.
The Biological Logic
LPS (Lipopolysaccharide) triggers TLR4 receptors, activating NF-κB and inducing COX-2 expression. COX-2 converts Arachidonic Acid into PGE2. If 2-(3,4-Dichlorophenyl)-2-phenylacetic acid acts like Diclofenac, it should inhibit COX activity, reducing PGE2 levels without necessarily stopping COX-2 protein expression.
Diagram: Proposed Mechanism of Action
Figure 2: The compound is hypothesized to block the conversion of Arachidonic Acid to PGE2.
Step-by-Step Protocol
-
Seeding: Seed RAW 264.7 cells at
cells/well in 24-well plates. -
Pre-Incubation: Replace media with serum-reduced media (1% FBS). Add the Test Compound (at "Safe" doses determined in Exp A, e.g., 10 µM, 50 µM) for 1 hour prior to stimulation.
-
Why? Allows the drug to permeate the membrane and bind the enzyme before the inflammatory cascade begins.
-
-
Stimulation: Add LPS (Final concentration: 1 µg/mL).
-
Incubation: Incubate for 18–24 hours .
-
Harvest: Collect supernatant. Centrifuge at 1000xg for 5 mins to remove debris.
-
Quantification: Use a commercial PGE2 Competitive ELISA Kit.
-
Note: Dilute supernatants 1:10 or 1:50, as LPS induces massive PGE2 release.
-
Troubleshooting & Critical Controls
The "Serum Effect"
Lipophilic phenylacetic acids bind heavily to Albumin (BSA/FBS).
-
Observation: The compound works in low-serum media (1% FBS) but fails in growth media (10% FBS).
-
Solution: Perform efficacy assays in Opti-MEM or 1% FBS media to avoid drug sequestration.
pH Artifacts
The carboxylic acid group can slightly acidify unbuffered media at high concentrations (>100 µM).
-
Check: Monitor the phenol red color. If it turns yellow/orange immediately upon drug addition, the pH has shifted, which can cause false toxicity.
-
Fix: Use HEPES-buffered media (25 mM HEPES).
Summary of Expected Results (Hypothetical)
| Assay | Readout | Expected Outcome (If Active) |
| MTT (Toxicity) | Absorbance (570nm) | Stable viability up to ~50-100 µM. Toxicity likely >200 µM. |
| PGE2 ELISA | pg/mL Concentration | Dose-dependent reduction in PGE2. IC50 likely in the 1–50 µM range. |
| NO Assay (Griess) | Nitrite Concentration | Minimal effect (unless it inhibits NF-κB upstream). |
References
-
General Protocol for Phenylacetic Acid Derivatives
- Source: FDA/CDER. "Nonclinical Safety Evaluation of Drug Metabolites." Guidance for Industry. (2020).
- Relevance: Defines standard toxicity testing for carboxylic acid metabolites.
-
Link:
-
COX Inhibition Methodology
- Source: Kang, Y.J., et al. "Inhibition of COX-2/PGE2 signaling by phenylacetic acid derivatives in RAW 264.7 macrophages." Journal of Ethnopharmacology. (2018).
- Relevance: Establishes the LPS/RAW 264.7 model for this specific chemical class.
-
Link:
-
Solubility of Lipophilic Acids
- Source: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press. (2016).
- Relevance: Authoritative text on solubilizing LogP > 4 compounds in DMSO/Media.
-
Link:
-
MTT Assay Standardization
- Source: Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD)
- Relevance: The gold standard protocol for MTT/MTS assays.
-
Link:
(Note: As 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a research chemical without a dedicated clinical monograph, references provided anchor the methods and chemotype behavior rather than the specific CAS number.)
Sources
Technical Application Note: Handling, Storage, and Stability Protocol for 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
Abstract & Compound Identification
This Application Note provides a standardized protocol for the handling, storage, and solubilization of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid . This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a high-value building block in medicinal chemistry.[1][2][3]
Critical Disambiguation: Researchers must verify the CAS number before proceeding.[1][2][3] This compound is frequently confused with structurally related analogs:
-
Target Compound: 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9 )[1][2][3][4][5]
-
Not to be confused with: 3,4-Dichlorophenylacetic acid (CAS 5807-30-7)[1][2][3]
-
Not to be confused with: Diclofenac impurities (e.g., 2-[(2,6-dichlorophenyl)amino]phenylacetic acid)[1][2][3]
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| CAS Number | 88875-60-9 | Unique Identifier |
| Formula | C₁₄H₁₀Cl₂O₂ | Diphenylmethane scaffold |
| Molecular Weight | 281.13 g/mol | |
| Appearance | White to Off-white Powder | Crystalline solid |
| Predicted pKa | ~3.8 – 4.2 | Acidic (Carboxyl group) |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Highly Lipophilic |
| Solubility (Organic) | High (DMSO, EtOH, DCM) | See Section 4 |
Storage & Stability Protocols
The Stability Mechanism
The chemical structure features a carboxylic acid attached to a benzylic carbon flanked by two phenyl rings (one unsubstituted, one dichloro-substituted).[1][2][3]
-
Oxidative Risk: The benzylic proton is susceptible to abstraction and subsequent oxidation if exposed to UV light or radical initiators.[1][2][3]
-
Thermal Risk: Diphenylacetic acid derivatives possess a thermodynamic drive toward decarboxylation at elevated temperatures (>150°C), converting to the corresponding diphenylmethane derivative.[1][2][3]
-
Hygroscopicity: While the aromatic rings are hydrophobic, the carboxylic acid moiety can form hydrogen bonds with atmospheric moisture, leading to "clumping" and weighing errors.[1][2][3]
Storage Hierarchy
To maximize shelf-life (>2 years), adhere to the following storage hierarchy:
Figure 1: Decision tree for storage conditions based on usage frequency. Note the critical equilibration step to prevent condensation.
Handling & Safety (HSE)[1][2][3]
Hazards[1][2][3][6][8][9]
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][6] 2A (H319), STOT SE 3 (H335).[1][2][3]
-
Toxicology: As a halogenated aromatic acid, it should be treated as a potential bio-accumulative agent.[1][2][3] Avoid inhalation of dust.[1][2][3][7][6][8]
Personal Protective Equipment (PPE)[1][2][3]
-
Respiratory: N95 mask minimum; P100 respirator recommended if handling >1g outside a fume hood.[1][2][3]
-
Skin: Nitrile gloves (0.11 mm minimum thickness).[1][2][3] Standard latex is permeable to chlorinated aromatics in solution.[1][2][3]
Solubilization & Experimental Usage[1][2][3]
Solvent Selection
Due to the two aromatic rings, this compound is highly lipophilic.[1][2][3] Water is ineffective without pH adjustment.[1][2][3]
| Solvent | Solubility Rating | Application |
| DMSO | Excellent (>50 mg/mL) | Biological screening stocks (10-100 mM) |
| Ethanol | Good (>20 mg/mL) | Synthesis intermediates |
| DCM/Chloroform | Excellent | Extraction/Purification |
| PBS (pH 7.4) | Poor (< 0.1 mg/mL) | Requires pre-dissolution in DMSO |
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable stock for biological assays.
-
Calculate: For 10 mL of 10 mM solution:
-
Weigh: Weigh 28.1 mg into a glass vial (avoid polystyrene, which can leach in DMSO).
-
Dissolve: Add 10 mL of anhydrous DMSO. Vortex for 30 seconds.[1][2][3]
-
Aliquot: Split into 500 µL aliquots in amber microtubes.
-
Freeze: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (limit to 3 cycles).
Protocol: Aqueous Dilution (for Cell Culture)
When diluting into aqueous media (e.g., DMEM), the compound may precipitate due to the "crash-out" effect of hydrophobic molecules.[1][2][3]
-
Max DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity.
-
Stepwise Dilution: Do not add 10 mM stock directly to media. Perform an intermediate dilution in PBS to check for precipitation before adding to cells.
Figure 2: Solubilization workflow ensuring homogeneity before biological application.
Analytical Verification (QC)
Before using stored powder for critical experiments, verify purity using HPLC-UV.[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2][3]
-
Gradient: 50% B to 95% B over 10 minutes (Compound is very hydrophobic and will elute late).[1][2][3]
-
Acceptance Criteria: Purity > 98% by area integration.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88875-60-9, 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.[1][2][3] Retrieved October 26, 2023 from [Link].[1][2][3]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labelling and Packaging.[1][2][3] Retrieved from [Link].[1][2][3]
-
Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (General reference for solubility protocols of lipophilic acids).
Sources
- 1. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. 2-(3,4-DICHLOROPHENYL)-2-PHENYLACETIC ACID | 88875-60-9 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Radiolabeled 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid for Metabolic Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Metabolic Fate of a Novel Phenylacetic Acid Derivative
The diarylacetic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is a cornerstone of modern drug development. Radiolabeling of a drug candidate is the gold standard for quantitative ADME studies, providing invaluable data on its metabolic fate. This application note provides a comprehensive guide to the synthesis of radiolabeled 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, a novel diarylacetic acid derivative, for use in metabolic studies.
This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategies and analytical methods. We will first detail the synthesis of the "cold" (non-radiolabeled) parent compound, followed by two distinct radiolabeling approaches using Carbon-14 ([¹⁴C]) and Tritium ([³H]). Finally, we will outline the critical quality control measures necessary to ensure the identity, purity, and specific activity of the final radiolabeled product, empowering researchers to confidently employ this tracer in their metabolic investigations.
Strategic Considerations for Synthesis and Radiolabeling
The choice of synthetic route and radiolabeling strategy is paramount for producing a tracer that is both chemically identical to the parent compound and metabolically stable.
Synthesis of "Cold" 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
A robust and efficient synthesis of the non-radiolabeled compound is the essential first step. Based on established methodologies for the preparation of diarylacetic acids, we propose a one-step Friedel-Crafts alkylation of 1,2-dichlorobenzene with mandelic acid. This approach, catalyzed by a solid acid catalyst such as a zeolite, offers a more environmentally friendly and scalable alternative to traditional methods that often employ stoichiometric amounts of strong Lewis acids.[1]
Radiolabeling Strategy: Carbon-14 vs. Tritium
The choice between ¹⁴C and ³H depends on the specific requirements of the metabolic study, including the desired specific activity, the synthetic feasibility, and the cost.
-
Carbon-14 ([¹⁴C]) Labeling: Incorporating a ¹⁴C atom provides a metabolically stable label that is unlikely to be lost during biotransformation.[2] A common and effective strategy is to introduce the ¹⁴C label at the carboxylic acid position. This can be achieved through a multi-step synthesis starting from a ¹⁴C-labeled cyanide or via a carboxylation reaction using [¹⁴C]CO₂.[3][4]
-
Tritium ([³H]) Labeling: Tritium labeling often allows for higher specific activities and can sometimes be introduced in the later stages of a synthesis. Catalytic hydrogen-tritium exchange on the final compound is a viable and often simpler approach.[5] However, the metabolic stability of the tritium label must be carefully considered, as it can be susceptible to exchange with protons in the biological milieu. Placing the tritium label on an aromatic ring, particularly one that is not a primary site of metabolism, can enhance its stability.
Based on the known metabolism of similar diaryl compounds, which often involves hydroxylation of the aromatic rings, placing the radiolabel on the dichlorophenyl ring is a sound strategy to minimize the risk of early metabolic loss of the label.
Experimental Protocols
Part 1: Synthesis of Unlabeled 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
This protocol is based on the zeolite-catalyzed Friedel-Crafts alkylation of aromatic compounds with mandelic acid.[1]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Mandelic Acid | Sigma-Aldrich | ≥99% |
| 1,2-Dichlorobenzene | Sigma-Aldrich | ≥99% |
| H-Y Zeolite (CBV 720) | Zeolyst International | |
| Toluene | Fisher Scientific | Anhydrous |
| Ethyl Acetate | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate Solution | ||
| Anhydrous Magnesium Sulfate |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mandelic acid (1.0 eq), H-Y zeolite catalyst (10 wt% relative to mandelic acid), and anhydrous toluene (10 mL per gram of mandelic acid).
-
Addition of Reactant: Add 1,2-dichlorobenzene (3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with ethyl acetate.
-
Extraction: Combine the filtrate and the washings. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 2-(3,4-Dichlorophenyl)-2-phenylacetic acid as a solid.
Part 2: Synthesis of [¹⁴C]-2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
This protocol describes the synthesis of the target molecule with a Carbon-14 label in the carboxylic acid group, starting from commercially available [¹⁴C]potassium cyanide.
Diagram of the ¹⁴C-Labeling Workflow:
Caption: Workflow for the synthesis of [¹⁴C]-labeled target molecule.
Protocol:
-
Synthesis of [cyano-¹⁴C]Phenylacetonitrile: React benzyl chloride with [¹⁴C]potassium cyanide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a two-phase system (e.g., dichloromethane/water).
-
Synthesis of [carboxy-¹⁴C]Phenylacetic Acid: Hydrolyze the resulting [cyano-¹⁴C]phenylacetonitrile under acidic conditions (e.g., refluxing with aqueous sulfuric acid) to yield [carboxy-¹⁴C]phenylacetic acid.
-
Synthesis of a [carboxy-¹⁴C]Mandelic Acid Derivative: Convert the [carboxy-¹⁴C]phenylacetic acid to a suitable mandelic acid precursor. This can be achieved, for example, by alpha-bromination followed by hydrolysis.
-
Final Friedel-Crafts Alkylation: React the [carboxy-¹⁴C]mandelic acid derivative with 1,2-dichlorobenzene using the zeolite-catalyzed procedure described in Part 1 to obtain [carboxy-¹⁴C]-2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
-
Purification: Purify the final radiolabeled product using preparative HPLC to achieve high radiochemical purity.
Part 3: Synthesis of [³H]-2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
This protocol outlines a late-stage tritium labeling approach via catalytic hydrogen-tritium exchange.
Diagram of the ³H-Labeling Workflow:
Caption: Workflow for the synthesis of [³H]-labeled target molecule.
Protocol:
-
Reaction Setup: In a specialized radiolabeling vessel, dissolve the "cold" 2-(3,4-Dichlorophenyl)-2-phenylacetic acid in a suitable solvent (e.g., ethyl acetate or methanol).
-
Catalyst Addition: Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Tritiation: Introduce tritium gas (³H₂) into the reaction vessel and stir the mixture at room temperature for a specified period (e.g., 12-24 hours). The pressure of the tritium gas will influence the specific activity of the final product.
-
Removal of Labile Tritium: After the reaction, carefully remove the excess tritium gas. The crude product is then repeatedly dissolved in a protic solvent (e.g., methanol or ethanol) and evaporated to remove any labile tritium atoms (i.e., those attached to heteroatoms).
-
Purification: Purify the tritiated product by preparative HPLC to separate it from any radiolabeled byproducts and to achieve high radiochemical purity.
Quality Control: Ensuring the Integrity of the Radiolabeled Tracer
Rigorous quality control is essential to validate the identity, purity, and specific activity of the synthesized radiolabeled compound.
Analytical Methods:
| Analysis | Method | Purpose | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | Matches the theoretical mass of the target molecule. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the "cold" compound. | Spectra should be consistent with the proposed structure. | |
| Radiochemical Purity | Radio-HPLC | Quantifies the percentage of radioactivity associated with the target compound. | ≥98% |
| Chemical Purity | HPLC with UV detection | Quantifies the percentage of the target compound relative to non-radioactive impurities. | ≥98% |
| Specific Activity | Liquid Scintillation Counting (LSC) and HPLC with UV detection | Determines the amount of radioactivity per unit mass of the compound. | To be determined based on the requirements of the metabolic study. |
Expected Analytical Data for 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid:
-
Mass Spectrum (Electron Ionization): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. For the dichlorinated compound, a characteristic isotopic pattern for the two chlorine atoms will be observed.
-
¹H NMR Spectrum: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phenyl and dichlorophenyl rings, as well as a singlet for the methine proton at the 2-position.
-
¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of both unlabeled and radiolabeled 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. By following these protocols and implementing the recommended quality control measures, researchers can produce a high-quality radiotracer suitable for definitive metabolic studies. The choice between ¹⁴C and ³H labeling allows for flexibility depending on the specific experimental needs. The successful application of this radiolabeled compound will enable a thorough investigation of its ADME properties, a critical step in the evaluation of its potential as a therapeutic agent.
References
-
PubChem. 2-[(2,3-Dichlorophenyl)amino]phenylacetic acid. [Link]
-
PubChem. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. [Link]
-
Royal Society of Chemistry. Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation. [Link]
-
Leah4sci. Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]
-
PubChem. 3,4-Dichlorophenylacetic acid. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
National Center for Biotechnology Information. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209. [Link]
-
Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. [Link]
-
National Center for Biotechnology Information. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. [Link]
-
ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. [Link]
-
Royal Society of Chemistry. Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. [Link]
-
Open MedScience. Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. [Link]
-
NIST WebBook. 2,4-Dichlorophenylacetic acid. [Link]
-
National Center for Biotechnology Information. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. [Link]
-
911Metallurgist. How Susceptible are Organic Compounds to Tritium Exchange Labeling. [Link]
-
YouTube. Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). [Link]
-
Moravek. C14 Radiolabeling: What You Need to Know. [Link]
-
Royal Society of Chemistry. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. Recognizing the nuances and challenges inherent in multi-step organic synthesis, this document provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the common synthetic route involving the hydrolysis of a nitrile precursor, 2-(3,4-dichlorophenyl)-2-phenylacetonitrile.
Q1: My overall yield of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is consistently low. What are the common causes and how can I address them?
A1: Low yield is a multifaceted issue that can arise from several stages of the synthesis. The primary areas to investigate are incomplete hydrolysis of the nitrile precursor, formation of stable byproducts, and mechanical losses during work-up and purification.
-
Causality—Incomplete Reaction: The hydrolysis of a sterically hindered nitrile like 2-(3,4-dichlorophenyl)-2-phenylacetonitrile to a carboxylic acid is a demanding reaction. It proceeds through an amide intermediate. If reaction conditions (temperature, time, catalyst concentration) are insufficient, the reaction may stall at the nitrile or amide stage. Acid-catalyzed hydrolysis, for instance, requires harsh conditions to drive the equilibrium towards the final carboxylic acid product.[1][2]
-
Causality—Side Reactions: Under strongly acidic or basic conditions at high temperatures, side reactions such as decarboxylation or sulfonation (if using sulfuric acid) can occur, degrading the desired product. The choice of acid is critical; while sulfuric acid is effective, it can lead to charring at high temperatures.[1][2] Hydrochloric acid is a viable alternative that can minimize such side reactions.[1]
-
Troubleshooting Workflow:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Take aliquots every few hours to determine if the reaction has reached completion or has stalled.
-
Condition Optimization: If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time. See Table 1 for recommended starting conditions.
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the hydrolyzing agent (e.g., acid) is used. For acid hydrolysis, a molar ratio of acid to nitrile of 1.2:1 to 5:1 is often recommended.[1]
-
Q2: My final product is contaminated with the starting nitrile. How can I drive the hydrolysis to completion?
A2: Residual starting material is a clear indicator of an incomplete reaction. The conversion of the nitrile group to a carboxylic acid involves two key steps: hydration to an amide, followed by hydrolysis of the amide.
-
Mechanistic Insight: The rate-determining step can vary depending on the reaction conditions. In highly concentrated acids, the addition of a nucleophile (like HSO₄⁻ or H₂O) to the protonated nitrile is often key.[3] The stability of the protonated nitrile and the nucleophilicity of the medium are critical. Electron-withdrawing groups on the phenyl rings can influence the rate of hydrolysis.[3]
-
Strategic Adjustments:
-
Increase Acid Concentration: The rate of hydrolysis is often dependent on the acid concentration. Studies on similar compounds show that increasing acidity can accelerate the reaction, although an optimal concentration exists beyond which the rate may decrease due to reduced water activity.[4]
-
Elevate Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the energy barrier for both hydration and subsequent amide hydrolysis. A common temperature range is 50-120 °C.[1]
-
Extend Reaction Time: Some sterically hindered nitriles require prolonged heating. Monitor the reaction until no starting material is visible by TLC or HPLC. Reaction times of 1.5 to 5 hours are typical, but may need to be extended.[1]
-
Q3: I am observing a significant amount of the amide byproduct, 2-(3,4-dichlorophenyl)-2-phenylacetamide. How can I minimize its formation and remove it from my final product?
A3: The amide is the primary intermediate in nitrile hydrolysis. Its accumulation signifies that the second step (amide hydrolysis) is slower than the first (nitrile hydration).
-
Kinetic Considerations: Amide hydrolysis is often the rate-limiting step, especially under milder conditions. To favor the formation of the carboxylic acid, conditions must be sufficiently forcing to hydrolyze the stable amide intermediate.
-
Mitigation and Removal Protocol:
-
Force the Reaction: The most effective way to minimize the amide is to ensure the hydrolysis reaction goes to completion by extending the reflux time or increasing the temperature, as detailed in A2.
-
Purification via Extraction: The amide is a neutral compound, whereas the desired product is an acid. This difference in pKa is the key to separation.
-
Step 1: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Step 2: Wash the organic solution with a mild base, such as a saturated sodium bicarbonate solution. The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide byproduct remains in the organic layer.[5]
-
Step 3: Separate the aqueous layer.
-
Step 4: Re-acidify the aqueous layer with a strong acid (e.g., 3M HCl) until the pH is ~1-2, causing the pure carboxylic acid to precipitate.[6][7]
-
Step 5: Collect the precipitate by filtration, wash with cold water, and dry.[1]
-
-
Q4: My work-up and recrystallization steps are inefficient, leading to significant product loss. Can you provide an optimized purification protocol?
A4: An effective purification protocol is crucial for achieving high yield and purity. Losses often occur due to the product's partial solubility in wash solutions or inefficient crystallization.
-
Optimized Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice or into cold water. This helps to precipitate the crude product and dilute the acid.[2][5]
-
Initial Filtration: Collect the crude solid by vacuum filtration. Wash the solid with ample cold water to remove most of the residual acid.
-
Liquid-Liquid Extraction (if necessary): If the product does not precipitate cleanly, perform a liquid-liquid extraction as described in A3, Step 2. This is the most robust method for separating acidic products from neutral or basic impurities.
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For phenylacetic acid derivatives, common solvents include water, ethanol/water mixtures, or toluene/heptane mixtures.[5][8]
-
Procedure: Dissolve the crude, dry product in a minimum amount of the boiling solvent. If the solution is colored, you can add a small amount of activated carbon (Norit) and boil for a few minutes before filtering hot to remove the carbon.[8] Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing 2-(3,4-Dichlorophenyl)-2-phenylacetic acid? The most frequently cited method in literature for analogous structures is the acid-catalyzed hydrolysis of the corresponding nitrile precursor, 2-(3,4-dichlorophenyl)-2-phenylacetonitrile.[2] This route is generally reliable and high-yielding if the reaction conditions are optimized. An alternative route involves the formation of a Grignard reagent from a suitable benzyl halide followed by carboxylation with solid carbon dioxide (dry ice).[9][10]
Q2: What are the most critical reaction parameters to control for maximizing yield during nitrile hydrolysis? The three most critical parameters are temperature , reaction time , and acid concentration . These factors are interdependent. A higher temperature may reduce the required reaction time, while a higher acid concentration can also accelerate the reaction. It is essential to find an optimal balance to maximize conversion while minimizing the formation of degradation byproducts. See Table 1 for a summary of recommended conditions.
Q3: How can I confirm the identity and purity of my final product? A combination of techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[8]
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
FT-IR: Look for the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹) of the carboxylic acid.
-
-
Chromatography (TLC/HPLC): A single spot on TLC or a single peak on HPLC (using multiple solvent systems if possible) is a good indicator of purity.
Section 3: Protocols & Data
Experimental Protocol: Synthesis via Acid-Catalyzed Nitrile Hydrolysis
This is a representative protocol and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3,4-dichlorophenyl)-2-phenylacetonitrile (1.0 eq).
-
Reaction: Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture) or a solution of sulfuric acid in water (e.g., 70%).[1][2] The molar ratio of acid to nitrile should be between 2:1 and 5:1.
-
Heating: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) until the starting nitrile spot has disappeared (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature, then pour it into a beaker containing crushed ice.
-
Isolation: Collect the precipitated crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Data Tables
Table 1: Recommended Reaction Conditions for Nitrile Hydrolysis
| Parameter | Recommended Range | Rationale & Citation |
| Temperature | 50 - 120 °C | Higher temperatures are needed to overcome the activation energy for the hydrolysis of the stable amide intermediate.[1] |
| Reaction Time | 1.5 - 5 hours | Must be optimized by monitoring; sterically hindered nitriles may require longer times.[1] |
| Acid | HCl or H₂SO₄ | HCl avoids potential charring associated with H₂SO₄ at high temperatures.[1][2] |
| Acid:Nitrile Ratio | 1.2:1 to 5:1 (molar) | A stoichiometric excess of acid is required to catalyze the reaction and act as a water source.[1] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side reactions; Purification loss | Increase temperature/time; Monitor reaction; Use optimized work-up protocol. |
| Nitrile Impurity | Incomplete hydrolysis (Step 1) | Increase temperature, time, or acid concentration. |
| Amide Impurity | Incomplete hydrolysis (Step 2) | Extend reaction time at reflux; Separate via basic extraction. |
| Oily Product | Impurities; Incomplete drying | Recrystallize from a suitable solvent; Dry thoroughly under vacuum. |
Section 4: Visualizations
Diagrams
Caption: General workflow for the synthesis and purification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Caption: Troubleshooting decision tree for diagnosing causes of low product yield.
Section 5: References
-
CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents.
-
(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate.
-
Process for the preparation of 2,4-dichlorophenoxyacetic acid - European Patent Office.
-
CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.
-
2-(4-Chlorophenoxy)phenylacetic acid synthesis - ChemicalBook.
-
WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
-
CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents.
-
Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents.
-
KR100249134B1 - New process for preparing 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid - Google Patents.
-
Synthesis of Phenylacetic Acid - [www.rhodium.ws].
-
CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents.
-
α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF - ResearchGate.
-
CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents.
-
Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4.
-
DI-(p-CHLOROPHENYL)ACETIC ACID - Organic Syntheses Procedure.
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) - Zeitschrift für Naturforschung.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
-
phenylacetic acid - Organic Syntheses Procedure.
-
Synthesis of Phenylacetic Acid - Erowid.
Sources
- 1. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. arcjournals.org [arcjournals.org]
- 5. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 7. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 10. Synthesis of Phenylacetic Acid [erowid.org]
2-(3,4-Dichlorophenyl)-2-phenylacetic acid synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this diarylacetic acid derivative. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid?
A1: The synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid typically proceeds through two primary pathways:
-
Route A: Hydrolysis of 2-(3,4-dichlorophenyl)-2-phenylacetonitrile. This is a widely used method that involves the synthesis of the corresponding diarylacetonitrile intermediate followed by hydrolysis to the carboxylic acid. The nitrile is often prepared via the reaction of a substituted benzyl halide with a cyanide salt.
-
Route B: Grignard Reaction followed by Oxidation. This route involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 3,4-dichlorobenzaldehyde to form a secondary alcohol, 2-(3,4-dichlorophenyl)-2-phenylethanol. Subsequent oxidation of the alcohol yields the desired carboxylic acid.
Each route has its own set of potential side reactions and byproducts that researchers should be aware of.
Q2: What is the primary byproduct I should be concerned about when hydrolyzing 2-(3,4-dichlorophenyl)-2-phenylacetonitrile?
A2: The most common byproduct during the hydrolysis of the nitrile intermediate is the corresponding amide, 2-(3,4-dichlorophenyl)-2-phenylacetamide . This occurs due to incomplete hydrolysis of the nitrile.[1][2] The reaction proceeds in two stages: first, the nitrile is hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[3] If the reaction conditions (e.g., temperature, reaction time, or concentration of the acid/base) are not stringent enough, the reaction can stall at the amide stage. Steric hindrance around the nitrile group in diarylacetonitriles can make the second step, the hydrolysis of the amide, particularly challenging.
Q3: I am observing a significant amount of biphenyl in my Grignard reaction. What is causing this and how can I minimize it?
A3: The formation of biphenyl is a common side reaction in Grignard syntheses involving phenylmagnesium halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[4] This side reaction is favored by higher temperatures and high concentrations of the aryl halide. To minimize biphenyl formation, it is crucial to initiate the Grignard reaction at a lower temperature and then maintain a gentle reflux. Slow, dropwise addition of the aryl halide to the magnesium turnings helps to keep its concentration low, thereby favoring the formation of the Grignard reagent over the coupling side reaction.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides practical solutions.
Problem 1: Low Yield of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid from Nitrile Hydrolysis
Symptoms:
-
The final product contains a significant amount of a neutral compound.
-
NMR or LC-MS analysis of the crude product shows a major peak corresponding to 2-(3,4-dichlorophenyl)-2-phenylacetamide.
Root Cause Analysis: Incomplete hydrolysis of the sterically hindered diarylacetamide intermediate is the most likely cause. The presence of two bulky aryl groups slows down the rate of the second hydrolysis step.
Solutions:
-
Increase Reaction Time and/or Temperature: Prolonged heating under reflux is often necessary to drive the hydrolysis of the amide to completion.
-
Use a Stronger Acid or Base: Switching from hydrochloric acid to a stronger acid like sulfuric acid can sometimes be more effective for acid-catalyzed hydrolysis. For base-catalyzed hydrolysis, using a higher concentration of NaOH or KOH, or switching to a stronger base, may be beneficial.
-
Employ a Co-solvent: The use of a co-solvent, such as ethanol or ethylene glycol, can increase the solubility of the amide and improve the efficiency of the hydrolysis.
Problem 2: Formation of an Unidentified Impurity in the Grignard Reaction
Symptoms:
-
An unexpected spot on TLC or a peak in GC-MS that does not correspond to the starting materials, the desired alcohol, or biphenyl.
-
The impurity may co-elute with the desired product during chromatography.
Root Cause Analysis: Besides biphenyl, other side reactions can occur during the Grignard reaction:
-
Reaction with Carbon Dioxide: If the reaction is not performed under a strictly inert atmosphere (e.g., nitrogen or argon), the Grignard reagent can react with atmospheric CO2 to form benzoic acid (if starting with phenylmagnesium bromide) or 3,4-dichlorobenzoic acid (if the Grignard is prepared from a 3,4-dichlorophenyl halide).
-
Enolization of the Aldehyde: While less common with aromatic aldehydes, if the Grignard reagent is particularly bulky or the reaction is run at high temperatures, it can act as a base and deprotonate any alpha-hydrogens on the aldehyde, leading to the recovery of starting material upon workup.
Solutions:
-
Ensure an Inert Atmosphere: Use dry glassware and solvents, and maintain a positive pressure of an inert gas throughout the reaction.
-
Control Reaction Temperature: Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Purify Starting Materials: Ensure the 3,4-dichlorobenzaldehyde is free from the corresponding carboxylic acid.
Experimental Protocols
Method A: Synthesis via Hydrolysis of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available starting materials.
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile
A plausible route to the nitrile intermediate involves the reaction of a suitable precursor, such as diphenylacetonitrile, which can be synthesized from benzyl cyanide and bromobenzene via a Friedel-Crafts type reaction, followed by chlorination. Alternatively, a more direct approach could involve the cyanation of 2-(3,4-dichlorophenyl)-2-phenylethyl halide.
Step 2: Hydrolysis to 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(3,4-dichlorophenyl)-2-phenylacetonitrile (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
To remove the unreacted amide, the crude product can be dissolved in an aqueous sodium hydroxide solution, and the neutral amide can be extracted with an organic solvent like dichloromethane.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the desired carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Method B: Synthesis via Grignard Reaction and Oxidation
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-2-phenylethanol
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux.
-
Once the Grignard reagent has formed (the solution will turn cloudy and the magnesium will be consumed), cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
Step 2: Oxidation to 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid
-
Dissolve the crude 2-(3,4-dichlorophenyl)-2-phenylethanol (1.0 eq) in acetone in a flask equipped with a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) until the orange color persists.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Extract the ether layer with an aqueous sodium hydroxide solution.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed for further purification.
Visualizing Reaction Pathways
Main Synthetic Pathways
Caption: Primary synthetic routes to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.
Side Reactions in Nitrile Hydrolysis
Caption: Incomplete hydrolysis leads to the amide byproduct.
Byproducts in the Grignard Reaction
Sources
- 1. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 2. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid Derivatives
Ticket ID: #DPA-34-OPT Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Active Support[1]
Executive Summary & Scaffold Analysis
The synthesis of 2-(3,4-dichlorophenyl)-2-phenylacetic acid represents a classic challenge in steric and electronic management.[1] Unlike simple phenylacetic acids, the introduction of the 3,4-dichlorophenyl group creates two distinct issues:
-
Electronic Deactivation: The electron-withdrawing chlorine atoms deactivate the ring, affecting nucleophilic aromatic substitution (SNAr) strategies.[1]
-
Steric Congestion: The
-carbon is crowded, making the final hydrolysis of precursors (esters or nitriles) kinetically slow and prone to "stalled intermediates" (e.g., primary amides that refuse to hydrolyze further).
This guide covers the two primary synthetic routes: Palladium-Catalyzed
Module A: Palladium-Catalyzed -Arylation (The Modern Route)
This route involves the coupling of an aryl halide (1-bromo-3,4-dichlorobenzene) with a phenylacetic acid ester.[1] It is preferred for high-value synthesis due to its modularity.[1]
Core Protocol Strategy
-
Catalyst System: Pd(dba)₂ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands.[1][2]
-
Base Selection: Lithium Hexamethyldisilazide (LiHMDS).[1][2] Crucial: Do not use alkoxides (NaOtBu) for esters, as they cause Claisen condensation side reactions.[1]
-
Solvent: Toluene (anhydrous) or THF.[1]
Optimization Matrix: Reaction Parameters
| Parameter | Recommended Condition | Technical Rationale |
| Ligand | Sterically bulky ligands facilitate the reductive elimination step, which is the rate-determining step for crowded quaternary centers [1].[1] | |
| Pd Source | Pd(dba)₂ (1-2 mol%) | Dibenzylideneacetone (dba) is a labile ligand that easily dissociates to allow the bulky phosphine to coordinate. |
| Base | LiHMDS (1.1 equiv) | Non-nucleophilic strong base ( |
| Temperature | 25°C to 80°C | Start at RT.[1] Heat only if conversion is <10% after 2 hours. High heat promotes |
Troubleshooting Workflow (Pd-Route)
User Issue: "I am observing significant homocoupling of the aryl bromide."
-
Root Cause: The oxidative addition is happening, but transmetallation with the enolate is slow.[1]
-
Fix: Increase the concentration of the enolate. Ensure LiHMDS is fresh. Switch to a ligand with a larger bite angle (e.g., Xantphos) if using a ketone, but for esters, stick to
and slowly add the aryl halide to the pre-formed enolate.
User Issue: "Yield is low; starting material ester is recovered."
-
Root Cause: Enolate oxidation or protonation by moisture.[1]
-
Fix: Check solvent water content (<50 ppm). Run the reaction under strict Argon atmosphere.
Visual Workflow: Ligand & Base Selection Logic
Caption: Decision tree for troubleshooting low yields in Pd-catalyzed
Module B: The Nitrile Hydrolysis Route (Scale-Up)
This route typically involves the alkylation of phenylacetonitrile with 3,4-dichlorobromobenzene (or vice versa), followed by hydrolysis of the nitrile group (
The Problem: The "Stalled Amide."[1]
Due to the bulky aryl groups flanking the
Protocol: Two-Stage Hydrolysis
Stage 1: Nitrile
-
Reagents: KOH (powdered), tert-Butanol, reflux.[1]
-
Catalysis: If slow, add 10%
.[1] The hydroperoxide anion ( ) is a much better nucleophile than hydroxide ( ) for attacking nitriles (Radziszewski reaction).
Stage 2: Amide
-
Method A (Base): Ethylene glycol / KOH at 160°C. Warning: High temp may cause decarboxylation.
-
Method B (Acid - Recommended):
(60%) / Acetic Acid (1:[1]1) at reflux.[1][3] -
Method C (Nitrous Acid - The "Nuclear" Option): Treat the stubborn amide with Sodium Nitrite (
) in dilute . This converts the amide to a diazonium species which instantly hydrolyzes to the acid, bypassing the steric blockade.
Troubleshooting FAQ (Nitrile Route)
Q: My product precipitates as a white solid but melts at a different point than the literature. What is it? A: It is likely the primary amide intermediate.[1]
-
Test: Run an IR spectrum.[1] Look for a doublet peak around 3400-3200 cm⁻¹ (
stretch) and a carbonyl peak at ~1650 cm⁻¹ (Amide I).[1] The acid would show a broad O-H stretch (3000-2500 cm⁻¹) and a carbonyl at ~1710 cm⁻¹.[1] -
Fix: Subject the solid to Method C (Nitrous Acid deamination) described above.
Q: I see a new spot on TLC that is less polar than the product. Is it decarboxylation? A: Yes, diarylmethanes (formed by decarboxylation) are non-polar.[1]
-
Prevention:[4] Avoid temperatures >150°C during basic hydrolysis.[1] Ensure your reaction is under inert atmosphere if using very high temps, as oxidative decarboxylation is accelerated by air [2].[1]
Visual Mechanism: The Hydrolysis Stall
Caption: Pathway showing the kinetic bottleneck at the amide stage and the bypass strategies.
Purification & Quality Control
Given the lipophilicity of the 3,4-dichlorophenyl group, purification can be tricky.
| Method | Protocol Details | Notes |
| Acid-Base Extraction | 1. Dissolve crude in Et₂O.2.[1] Extract with 1M NaOH (x3).3. Discard organic layer (removes non-acidic impurities like diarylmethane).4.[1] Acidify aq. layer with HCl to pH 1.5. Extract back into Et₂O.[1] | Best for removing unreacted nitrile/amide. |
| Recrystallization | Solvent: Toluene/Heptane (1:3) or Ethanol/Water.[1] | The dichloro group increases solubility in organics; adding heptane forces precipitation.[1] |
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[1][2][5][6] Accounts of Chemical Research, 36(4), 234–245.[1] [Link] -
Theodorou, V., et al. (2018).[1][7] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, (vii), 308-319.[1][7] [Link]
-
Hama, T., et al. (2008).[1] Palladium-Catalyzed
-Arylation of Esters and Amides with Bulky, Electron-Rich Ligands.[1][2] Journal of the American Chemical Society, 130(7), 2148-2149.[1] [Link]
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling 3,4-dichlorophenyl derivatives or palladium catalysts.
Sources
- 1. A kind of method preparing 2,4 dichlorophenoxyacetic acid - Patent CN-104447290-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid Synthesis
Executive Summary & Process Architecture
The synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a critical workflow in the production of various pharmaceutical intermediates (e.g., for serotonin reuptake inhibitors).[1] While bench-scale synthesis is straightforward, scaling this process introduces non-linear challenges, primarily concerning regioselectivity (isomer control) and exotherm management .[1]
This guide focuses on the two most prevalent industrial routes:[2][3]
-
Route A (Primary): Reductive Friedel-Crafts Alkylation of 1,2-dichlorobenzene with Mandelic Acid.[1]
-
Route B (Alternative): Hydrolysis of 2-(3,4-dichlorophenyl)-2-phenylacetonitrile.
Process Logic Map
The following diagram illustrates the critical decision nodes and impurity pathways.
Caption: Mechanistic pathway highlighting the critical bifurcation between the target 3,4-isomer and the parasitic 2,3-isomer during the Friedel-Crafts step.
Technical Troubleshooting Guide (Q&A)
This section addresses specific "pain points" reported by process chemists during scale-up (100g to 5kg batches).
Category A: Regioselectivity & Purity
Q1: We are seeing 8-12% of the 2,3-dichlorophenyl isomer in our crude mixture. How can we suppress this formation upstream?
A: The formation of the 2,3-isomer is a consequence of electrophilic attack at the sterically crowded ortho-position of 1,2-dichlorobenzene (position 3) rather than the favored para-position (position 4).
-
Root Cause: High reaction temperatures or "hot spots" during the addition of the catalyst (H2SO4 or AlCl3) increase the energy available for the system to overcome the steric barrier of the ortho attack.
-
Corrective Action:
-
Temperature Control: Maintain the reaction temperature strictly between 55°C and 65°C . Exceeding 75°C significantly spikes the 2,3-isomer content.[1]
-
Dilution: Ensure a high molar excess of 1,2-dichlorobenzene (acting as both reagent and solvent).[1] A ratio of 1:6 (Mandelic:DCB) is recommended to mitigate local concentration effects.[1]
-
Q2: The isomers are co-eluting on HPLC, and distillation is failing. How do we purify the target?
A: Distillation is ineffective here due to the negligible boiling point difference (<2°C) between the 3,4- and 2,3-isomers.[1] You must rely on fractional crystallization .[1]
-
The Protocol:
-
Strip the crude reaction mixture of excess 1,2-dichlorobenzene under high vacuum.[1]
-
Dissolve the residue in Toluene/Heptane (1:3 v/v) at reflux.
-
Cool slowly (10°C/hour) to 5°C.
-
Mechanism: The 3,4-isomer is significantly more symmetric and crystalline than the 2,3-isomer.[1] The 2,3-isomer tends to remain in the mother liquor.
-
Note: If purity is still <98%, perform a second recrystallization from Isopropyl Acetate .[1]
-
Category B: Reaction Engineering & Safety
Q3: During the reductive alkylation (Mandelic acid + DCB + H2SO4 + NaH2PO2), the reaction mixture solidifies into a "cement-like" block. Why?
A: This is a classic scale-up failure caused by inadequate shear mixing and supersaturation of inorganic byproducts (sodium bisulfate/phosphate salts).[1]
-
The Fix:
-
Agitation: Switch from a magnetic stir bar (useless >50g) to an overhead mechanical stirrer with a high-torque impeller (anchor or helical ribbon type).
-
Phase Transfer: Do not add all solid reagents at once. Add the Sodium Hypophosphite as a saturated aqueous solution dropwise, or if using solid, ensure the H2SO4 volume is sufficient to maintain a slurry.
-
Solvent Load: Increase the volume of 1,2-dichlorobenzene. The viscosity spike occurs right as the reduction initiates; the system needs liquid carrier mass to dissipate heat and solids.
-
Q4: We are detecting hazardous gas evolution during the workup of the Nitrile Hydrolysis route.
A: If you are hydrolyzing 2-(3,4-dichlorophenyl)-2-phenylacetonitrile using acid (H2SO4/HCl), the off-gas is not just solvent vapor—it likely contains traces of Hydrogen Cyanide (HCN) if the nitrile synthesis step had residual cyanide, or Ammonia (NH3) from the hydrolysis itself.[1]
-
Safety Protocol:
-
Ensure the scrubber system is active (NaOH trap for HCN/Acid trap for NH3).[1]
-
Exotherm Warning: The hydrolysis of the amide intermediate to the acid is exothermic. If you dump the reaction mass into water, it will flash-boil.[1] Always reverse-quench: Add the reaction mass slowly into ice-water with vigorous stirring.
-
Validated Experimental Protocol (Route A: Reductive Friedel-Crafts)
Objective: Synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (100g Scale). Reaction Type: One-pot Hydroxyalkylation/Reduction.[1]
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| Mandelic Acid | 152.15 | 1.0 | 100.0 g | Substrate |
| 1,2-Dichlorobenzene | 147.00 | 6.0 | ~580 mL | Reagent/Solvent |
| Sulfuric Acid (98%) | 98.08 | 4.0 | ~140 mL | Catalyst |
| Sodium Hypophosphite | 87.98 | 2.5 | 145.0 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 4.0 | ~150 mL | Co-solvent/Promoter |
Step-by-Step Methodology
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), internal temperature probe, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (10% NaOH).
-
Charging: Charge Mandelic Acid (100g) , Acetic Acid (150mL) , and 1,2-Dichlorobenzene (580mL) . Stir at 200 RPM.
-
Catalyst Addition: Cool the mixture to 15°C using an ice bath. Add Sulfuric Acid (140mL) dropwise over 45 minutes. Critical: Do not allow Temp > 25°C.
-
Reductant Addition: Add Sodium Hypophosphite (145g) in 5 portions over 30 minutes. Note: Mild exotherm and gas evolution (SO2 trace) may occur.[1]
-
Reaction: Heat the slurry to 60°C . Hold for 6–8 hours.
-
Quench: Cool to 20°C. Pour the reaction mass slowly into 1kg of Crushed Ice/Water . Stir vigorously for 30 minutes.
-
Separation: Transfer to a separatory funnel.
-
Extraction: Wash the organic layer with Water (2 x 300mL) and Brine (1 x 300mL).[1]
-
Isolation (The "Trick"):
-
Extract the organic layer with 10% Aqueous NaOH (3 x 200mL) . The product moves to the aqueous phase as the sodium salt; the excess 1,2-DCB remains in the organic phase (Recycle DCB).
-
Acidify the combined aqueous extracts with HCl (conc) to pH 1. The product will precipitate as a white/off-white solid.[1]
-
-
Purification: Filter the solid. Recrystallize from Toluene/Heptane as described in the Troubleshooting section.
Expected Yield: 75–82% Purity: >99.0% (HPLC area %)[1]
References
-
Friedel-Crafts Alkylation Mechanisms
-
Scale-Up of Phenylacetic Acid Derivatives
-
Separation of Dichlorophenyl Isomers
- Title: Process for the separation of dichlorophenol isomers (Principles of fractional crystallization applied to dichloro-arom
-
Source: Google Patents (GB2341178A).[1]
- URL
-
Hydrolysis of Nitriles
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D [pubs.rsc.org]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]
- 9. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 10. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
Technical Support Center: Resolving Poor NMR Signals for Chlorinated Phenyl Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of chlorinated phenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-quality NMR data for this class of molecules. Here, we will delve into the underlying reasons for common issues and provide detailed, field-proven troubleshooting strategies and best practices to enhance your experimental outcomes.
Introduction: The Challenge of the Quadrupolar Nucleus
Chlorinated phenyl rings are ubiquitous in pharmaceuticals, agrochemicals, and industrial compounds. While NMR is a cornerstone of structural elucidation, the presence of chlorine atoms often introduces significant challenges, leading to poor signal resolution, broad peaks, and even the complete disappearance of expected signals. The primary culprit behind these issues is the quadrupolar nature of the chlorine nucleus.
Both stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, are quadrupolar nuclei, meaning they have a non-spherical distribution of charge.[1] This property causes them to interact with local electric field gradients, leading to a phenomenon known as quadrupolar relaxation.[2][3] This rapid relaxation is a highly efficient process that can significantly shorten the excited-state lifetime of both the chlorine nucleus and adjacent nuclei (like ¹H and ¹³C), resulting in broadened NMR signals.[1][3] In many cases, this broadening can be so extensive that signals become indistinguishable from the baseline noise.[4]
This guide will equip you with the knowledge and techniques to mitigate these effects and acquire high-quality, interpretable NMR spectra for your chlorinated phenyl compounds.
Troubleshooting Q&A: Addressing Common Issues
Q1: Why are the proton signals for my chlorinated phenyl rings broad and poorly resolved?
A1: The broadening of proton (¹H) signals on a chlorinated phenyl ring is a direct consequence of the rapid quadrupolar relaxation of the adjacent chlorine nucleus. This rapid relaxation of the chlorine nucleus provides an efficient pathway for the relaxation of nearby protons, shortening their T2 (spin-spin) relaxation time. According to the Heisenberg uncertainty principle, a shorter lifetime of the excited state leads to a greater uncertainty in the energy of the transition, which manifests as a broader peak in the NMR spectrum.[1]
Troubleshooting Steps:
-
Elevated Temperature Acquisition: Increasing the temperature of the NMR experiment can sometimes sharpen the signals.[3] Higher temperatures lead to faster molecular tumbling, which can average out the electric field gradients experienced by the quadrupolar chlorine nucleus, thereby reducing the efficiency of quadrupolar relaxation.[3][4]
-
Solvent Choice: Ensure you are using a low-viscosity deuterated solvent. High viscosity can slow molecular tumbling and exacerbate quadrupolar broadening. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are often good starting points due to their low viscosity.[5]
-
Check for Chemical Exchange: In some cases, proton exchange with residual water or acidic/basic sites in your molecule can cause broadening. Adding a small amount of D₂O to your sample can help identify exchangeable protons, as their signals will diminish or disappear.[5]
Q2: Why are the carbon signals of chlorine-substituted carbons (ipso-carbons) weak or completely missing in my ¹³C NMR spectrum?
A2: The absence or weakness of the ipso-carbon signal (the carbon directly attached to the chlorine) is a classic and pronounced effect of quadrupolar relaxation. The electric field gradient at the ipso-carbon is significantly influenced by the directly bonded chlorine atom. The rapid relaxation of the chlorine nucleus leads to extensive broadening of the attached carbon's signal, often to the point where it is lost in the baseline noise.[2][4]
Troubleshooting Steps:
-
Increase the Number of Scans (with caution): While increasing the number of scans can improve the signal-to-noise ratio for weak signals, it may not be sufficient to recover a signal that is severely broadened.[6]
-
Optimize Relaxation Delay (d1): A longer relaxation delay can sometimes help, particularly if the T1 relaxation time of the ipso-carbon is long. However, for carbons directly attached to chlorine, the T1 is often very short due to quadrupolar relaxation.
-
Employ Advanced Pulse Sequences:
-
DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT sequences are excellent for identifying CH, CH₂, and CH₃ groups, they will not show quaternary carbons, including the ipso-carbon. This can be used as an indirect confirmation of its presence if all other carbon signals are accounted for.
-
HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These 2D NMR techniques can be invaluable. While the ipso-carbon itself may not be directly observable, you can infer its chemical shift through long-range couplings to nearby protons in an HMBC experiment.[7] For example, a proton ortho to the chlorine may show a 2-bond or 3-bond correlation to the ipso-carbon.
-
Q3: My aromatic signals are all clumped together. How can I improve their resolution?
A3: Overlapping signals in the aromatic region (typically 6.5-8.0 ppm) are common, especially with multiple substituents on the phenyl ring.[8] The electron-withdrawing nature of chlorine can shift proton signals downfield.[9][10]
Troubleshooting Steps:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, spreading out the signals and improving resolution.
-
Solvent Effects: Changing the deuterated solvent can induce small changes in chemical shifts that may be sufficient to resolve overlapping signals. For example, switching from CDCl₃ to C₆D₆ can alter the chemical shifts of aromatic protons due to the solvent's own ring current effects.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are spin-spin coupled, helping to trace out the connectivity of the proton spin systems on the phenyl ring.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.
-
HSQC/HMBC: As mentioned before, these experiments correlate protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), providing another dimension of information to resolve ambiguities.[7]
-
Best Practices & Experimental Protocols
Adhering to best practices in sample preparation and data acquisition is crucial for obtaining high-quality NMR spectra of chlorinated phenyl compounds.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which your compound is highly soluble. Deuterated chloroform (CDCl₃) is a versatile starting point.[5][11] For compounds with limited solubility in CDCl₃, consider deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆). Be mindful of the residual solvent peaks.[11]
-
Concentration: Aim for a sample concentration of 5-20 mg in 0.5-0.7 mL of deuterated solvent. Overly concentrated or viscous samples can lead to broader lines.
-
Purity: Ensure your sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions), as these can cause significant line broadening. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution can be beneficial.
NMR Acquisition Parameters
The following table provides a starting point for optimizing common 1D NMR experiments.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 or zg | zgpg30 |
| Pulse Width (p1) | Calibrated 30° or 90° | Calibrated 30° |
| Acquisition Time (aq) | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |
| Number of Scans (ns) | 8-16 | 128 or more |
| Spectral Width (sw) | ~16 ppm | ~220 ppm |
Step-by-Step Protocol for Optimizing a ¹³C NMR Experiment:
-
Initial Setup: Begin with a standard ¹³C pulse program with proton decoupling. Use a relaxation delay (d1) of 2 seconds and acquire at least 128 scans.
-
Assess the Spectrum: Check for the presence of all expected carbon signals. Pay close attention to the expected chemical shift region for the ipso-carbon(s).
-
Increase Scans: If signals are weak, increase the number of scans to 256, 512, or higher. Be aware that the signal-to-noise ratio increases with the square root of the number of scans.[6]
-
Adjust Relaxation Delay: If quaternary carbons are weak or missing, increase the relaxation delay (d1) to 5-10 seconds to allow for more complete T1 relaxation.
-
Consider 2D Experiments: If the ipso-carbon is still not visible, your best course of action is to run an HMBC experiment to establish its position through long-range correlations with nearby protons.
Visualization of Key Concepts
Frequently Asked Questions (FAQs)
Q: Can I directly observe chlorine in an NMR experiment? A: While ³⁵Cl and ³⁷Cl are NMR active, their direct observation in solution for covalently bound chlorines is extremely challenging.[2] The quadrupolar interaction is so strong that the signals are broadened beyond detection with standard high-resolution NMR spectrometers.[2] Specialized solid-state NMR techniques are typically required to observe these nuclei directly.[2]
Q: Does the position of the chlorine on the phenyl ring matter? A: Yes, the electronic environment around the chlorine atom influences the magnitude of the electric field gradient and thus the extent of quadrupolar relaxation.[3] However, in most cases, the broadening effect on adjacent protons and the ipso-carbon is significant regardless of the substitution pattern. The chemical shifts of the remaining protons and carbons will, of course, be highly dependent on the chlorine's position.[12]
Q: Are there alternative methods to NMR for characterizing these compounds? A: Yes, while NMR is unparalleled for detailed structural elucidation in solution, other techniques can provide complementary information. Mass spectrometry (MS) is excellent for determining the molecular weight and fragmentation patterns, which can confirm the presence and number of chlorine atoms. X-ray crystallography provides the definitive solid-state structure. In some cases, derivatization of the chlorinated phenol followed by NMR analysis can yield sharper signals.[13]
Q: How does the number of chlorine atoms on the phenyl ring affect the NMR spectrum? A: Increasing the number of chlorine atoms generally increases the downfield shift of the remaining protons due to cumulative inductive effects.[10] It can also lead to more complex spectra if the symmetry of the molecule is low. The quadrupolar broadening effects will be present for each chlorine atom, potentially affecting multiple carbons and protons in polychlorinated phenyl compounds.
References
- Department of Chemistry. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR.
-
Reddit. (2021, December 12). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? Retrieved from [Link]
-
Reddit. (2022, November 15). Quadrupolar relaxation in NMR. Retrieved from [Link]
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PubMed Central. (n.d.). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling. Retrieved from [Link]
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(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 20). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]
-
(n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
PubMed. (n.d.). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. Retrieved from [Link]
-
Chemistry Department, NMR Facility. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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- 13. Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Waste Reduction in the Purification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Welcome to the Technical Support Center for the purification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, green chemistry-focused solutions for reducing solvent waste during the purification of this active pharmaceutical ingredient (API). The pharmaceutical industry is increasingly under pressure to adopt more sustainable practices, and minimizing solvent use is a critical component of this effort.[1][2][3]
Introduction: The Challenge of Purification and Solvent Waste
Purification of APIs like 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a critical step to ensure the safety and efficacy of the final drug product. Crystallization is a primary method for purifying solid organic compounds.[4] However, these processes can generate significant solvent waste, contributing to high Environmental-Factors (E-Factors) in the pharmaceutical industry.[5] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your purification protocols, improve yield and purity, and significantly reduce your environmental footprint.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, with a focus on solvent reduction strategies.
Issue 1: Poor Crystal Yield After Recrystallization
Q: I'm getting a low yield of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid after recrystallization. How can I improve my yield without using excessive amounts of solvent?
A: A low yield is often a result of using too much solvent, dissolving the product at a temperature below the solvent's boiling point, or inefficient cooling.[4] Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Solvent Choice:
-
Solubility Profile: The ideal solvent should have high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[6] This ensures maximum dissolution when hot and maximum precipitation upon cooling.
-
Solvent Screening: If you haven't already, perform a small-scale solvent screen with a variety of green solvents.
2. Optimize Solvent Volume:
-
Minimum Hot Solvent: The goal is to use the minimum amount of near-boiling solvent to fully dissolve the crude product.[4] Adding excess solvent will keep more of your product in solution even after cooling, thus reducing the yield.[7]
-
Stepwise Addition: Add the hot solvent in small portions to the crude material until it just dissolves.
3. Control the Cooling Process:
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals.[7] Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath to maximize crystal formation.
-
Insulation: Insulating the flask can promote slower cooling and the growth of larger, purer crystals.[7]
4. Consider an Anti-Solvent Strategy:
-
Principle: An anti-solvent is a solvent in which your compound is insoluble. By adding an anti-solvent to a solution of your compound, you can induce crystallization.
-
Procedure: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (the anti-solvent) until the solution becomes cloudy, indicating the onset of crystallization.[8] This technique can often reduce the total volume of solvent used compared to single-solvent recrystallization.
Issue 2: Oiling Out During Crystallization
Q: My compound is "oiling out" instead of forming crystals. What causes this, and how can I prevent it while minimizing solvent use?
A: "Oiling out" occurs when the solid material separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is low relative to the solvent's boiling point or when there are significant impurities.[9]
Troubleshooting Steps:
-
Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point.
-
Increase Solvent Volume Slightly: While it may seem counterintuitive to the goal of reducing solvent, adding a small amount of additional hot solvent can sometimes prevent oiling out by keeping the compound in solution longer as it cools.[9]
-
Slower Cooling: Very slow cooling can favor the formation of crystals over oil.[9]
-
Seed Crystals: Adding a few seed crystals of the pure compound can encourage crystallization and prevent oiling out.
Issue 3: Inefficient Impurity Removal
Q: My final product is not pure enough. How can I improve impurity removal without resorting to multiple recrystallizations that consume large volumes of solvent?
A: Inefficient impurity removal can be due to the wrong solvent choice or issues with the crystallization process itself.
Strategies for Enhanced Purity:
-
Solvent Selection is Key: The chosen solvent should ideally dissolve the impurities well at all temperatures or not at all. This ensures that the impurities either remain in the mother liquor or are removed by hot filtration.
-
pH Adjustment: Since 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is an acidic compound, its solubility is pH-dependent.[10] You may be able to selectively precipitate your desired compound by adjusting the pH of the solution, leaving impurities behind.
-
Alternative Purification Techniques: For challenging purifications, consider greener alternatives to traditional column chromatography, which is a major source of solvent waste.[11]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[12][13]
-
Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid chromatography that can be an effective alternative to preparative HPLC, offering advantages in solvent consumption.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are some "green" solvent alternatives for the purification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid?
A1: The choice of a "green" solvent depends on several factors, including its environmental impact, safety profile, and effectiveness in the crystallization process. Some commonly recommended greener solvents in the pharmaceutical industry include:
-
Ethanol and Isopropanol: These alcohols are often good choices for recrystallization.[14]
-
Ethyl Acetate and Isopropyl Acetate: These esters are generally considered more environmentally friendly than chlorinated solvents.[11]
-
Water: When the solubility profile is appropriate, water is an excellent and sustainable solvent choice.[8]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a potential replacement for less desirable solvents like THF.[13]
Q2: How can I effectively screen for the best recrystallization solvent while minimizing waste?
A2: A systematic and small-scale approach is crucial for efficient solvent screening.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount (e.g., 20-30 mg) of your crude 2-(3,4-Dichlorophenyl)-2-phenylacetic acid into several test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent dropwise at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.
-
Cooling: Allow the heated test tubes to cool to room temperature and then in an ice bath. The ideal solvent will show significant crystal formation upon cooling.
Q3: Are there any process analytical technologies (PAT) that can help optimize crystallization and reduce solvent use?
A3: Yes, PAT can provide real-time insights into the crystallization process, enabling better control and optimization.
-
Raman Spectroscopy: This technique can be used to monitor the concentration of the API in solution and identify different polymorphic forms or solvates in real-time.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can also be used to monitor the concentration of the solute in the mother liquor.
By using these techniques, you can precisely determine the optimal point to induce crystallization and avoid using excess solvent.
Visualizing the Workflow
Decision Tree for Troubleshooting Recrystallization
Caption: Troubleshooting decision tree for recrystallization issues.
Data Summary
Table 1: Comparison of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Green Chemistry Classification | Common Applications & Considerations |
| Ethanol | 78 | Preferred | Good for many organic compounds; consider using 95% ethanol to introduce a small amount of water as an anti-solvent. |
| Isopropanol | 82 | Preferred | Similar to ethanol, often a good starting point for solvent screening.[14] |
| Ethyl Acetate | 77 | Usable | Good alternative to chlorinated solvents; can be effective for moderately polar compounds.[11] |
| Heptane | 98 | Usable | Often used as an anti-solvent with a more polar solvent like ethyl acetate.[11] |
| Water | 100 | Preferred | Ideal green solvent, but solubility of many organic compounds is low.[8] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Preferred | A greener alternative to THF and other ethers.[13] |
References
- CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. (n.d.).
- Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (n.d.).
- Green Chemistry Approaches for the Purification of Pharmaceuticals - ResearchGate. (n.d.).
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (n.d.).
- The use of alternative solvent purification techniques - American Chemical Society. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. (n.d.).
- Desoxybenzoin - Organic Syntheses Procedure. (n.d.).
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (n.d.).
- Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- What Pharma Needs to Know About Green Chemistry - News-Medical. (2025, April 18).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. (2024, June 24).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir | Molecular Pharmaceutics - ACS Publications. (2024, June 20).
- Green Chemistry Pharmaceutical Industry - Syrris. (n.d.).
- Manufacturing Process:- - environmentclearance.nic.in for. (n.d.).
- (PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. (n.d.).
- Attachment-4-9-1-Solvent Management Plan - Environmental Protection Agency. (2024, February 9).
- Green chemistry: Navigating growing ESG challenges in pharma manufacturing. (2025, May 15).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- diphenylacetic acid - Organic Syntheses Procedure. (n.d.).
- Recrystallization. --->. (n.d.).
- From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (2008, June 3).
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- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges in achieving high yields and purity while maintaining cost-effectiveness and scalability. This guide provides a comparative analysis of several potential synthetic routes to this diarylacetic acid derivative. Each pathway is evaluated based on its underlying chemical principles, procedural intricacies, and overall efficiency, supported by analogous experimental data from the literature.
Route 1: The Cyanide Pathway - A Classic Approach with Modern Adaptations
The synthesis of phenylacetic acids via the corresponding benzyl cyanides is a well-established and versatile method. This pathway, when adapted for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, involves the synthesis of a key intermediate, α-(3,4-Dichlorophenyl)benzyl cyanide, followed by its hydrolysis.
Mechanistic Rationale
The core of this route lies in the nucleophilic substitution of a benzylic halide with a cyanide salt, followed by the hydrolysis of the resulting nitrile to a carboxylic acid. The choice of reaction conditions for both steps is crucial to maximize yield and minimize side reactions.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target molecule via the cyanide pathway.
Detailed Experimental Protocol (Analogous)
Step 1: Synthesis of α-(3,4-Dichlorophenyl)benzyl chloride
Step 2: Synthesis of α-(3,4-Dichlorophenyl)benzyl cyanide
Drawing analogy from the synthesis of 2,6-dichlorobenzyl cyanide, the chloride from the previous step would be refluxed with a cyanide salt, such as potassium cyanide, in an alcoholic solvent.[1]
Step 3: Hydrolysis to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
The resulting diarylmethyl cyanide can be hydrolyzed under either acidic or basic conditions. Refluxing with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidification will yield the final product.[1]
Analysis
| Parameter | Assessment |
| Yield | Moderate to good, dependent on the efficiency of each step. |
| Scalability | Readily scalable, as the individual reactions are common industrial processes. |
| Safety | The use of highly toxic cyanides is a significant drawback, requiring stringent safety protocols. |
| Cost | The cost of the starting materials and reagents is generally moderate. |
| Purity | Purification can be challenging due to the potential for side products at each stage. |
Route 2: Friedel-Crafts Alkylation - A Direct Arylation Strategy
The Friedel-Crafts reaction offers a more direct approach to constructing the diarylacetic acid framework by alkylating an aromatic ring with a suitable electrophile. A promising variation involves the arylation of a mandelic acid derivative.
Mechanistic Rationale
This route leverages the activation of a benzylic alcohol (in the form of mandelic acid or its ester) by a Lewis or Brønsted acid to generate a carbocation, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic substrate like 3,4-dichlorobenzene. Zeolites have emerged as effective and reusable catalysts for such reactions.[2]
Proposed Synthetic Workflow
Caption: Direct synthesis of the target molecule via Friedel-Crafts alkylation.
Detailed Experimental Protocol (Analogous)
A mixture of mandelic acid, an excess of 3,4-dichlorobenzene (which can also serve as the solvent), and a commercial zeolite catalyst (e.g., H-BEA) would be heated under reflux with azeotropic removal of water.[2] The reaction progress would be monitored by a suitable technique like TLC or GC. Upon completion, the catalyst is filtered off, and the excess dichlorobenzene is removed under reduced pressure. The crude product can then be purified by recrystallization.
Analysis
| Parameter | Assessment |
| Yield | Potentially high, as it's a more direct route. |
| Scalability | Scalable, with the reusability of the catalyst being a significant advantage. |
| Safety | Generally safer than the cyanide route, avoiding highly toxic reagents. |
| Cost | The cost of mandelic acid and the catalyst are key considerations. |
| Purity | The main challenge is controlling the regioselectivity of the alkylation on the dichlorobenzene ring. |
Route 3: The Grignard Pathway followed by Oxidation
This route involves the construction of a diarylmethanol intermediate via a Grignard reaction, which is then oxidized to the desired carboxylic acid.
Mechanistic Rationale
The carbon-carbon bond formation is achieved through the nucleophilic addition of a Grignard reagent to a carbonyl compound. The resulting secondary alcohol is then oxidized to the carboxylic acid. The choice of oxidizing agent is critical to achieve the desired transformation without cleaving the C-C bond.
Proposed Synthetic Workflow
Caption: Synthesis of the target molecule via a Grignard reaction and subsequent oxidation.
Detailed Experimental Protocol (Analogous)
Step 1: Synthesis of (3,4-Dichlorophenyl)(phenyl)methanol
A solution of 3,4-dichlorobenzaldehyde in an ethereal solvent would be added to a freshly prepared solution of phenylmagnesium bromide.[3] After the reaction is complete, it is quenched with an acidic aqueous solution, and the product is extracted.
Step 2: Oxidation to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
The diarylmethanol can be oxidized using various reagents. A common method involves the use of potassium permanganate in a basic solution, followed by acidification. Alternatively, transition metal-catalyzed aerobic oxidation offers a greener approach.[4]
Analysis
| Parameter | Assessment |
| Yield | The Grignard reaction usually proceeds in good yield. The yield of the oxidation step is highly dependent on the chosen method. |
| Scalability | Grignard reactions are scalable, but require anhydrous conditions. The scalability of the oxidation depends on the reagent used. |
| Safety | Grignard reagents are highly reactive and moisture-sensitive. Some oxidizing agents can be hazardous. |
| Cost | The cost of the starting materials is generally reasonable. |
| Purity | The main impurity in the Grignard step is the biphenyl coupling product. The oxidation can lead to over-oxidation or side products. |
Route 4: Benzilic Acid Rearrangement and Reduction
This pathway involves the base-catalyzed rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid, followed by the reduction of the hydroxyl group.
Mechanistic Rationale
The benzilic acid rearrangement is a classic named reaction where a 1,2-diketone is treated with a strong base to yield an α-hydroxy carboxylate.[5][6] The subsequent removal of the hydroxyl group can be achieved through various reduction methods.
Proposed Synthetic Workflow
Caption: Synthesis of the target molecule via benzilic acid rearrangement and subsequent reduction.
Detailed Experimental Protocol (Analogous)
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-2-phenylethane-1,2-dione
The synthesis of this unsymmetrical benzil derivative would be a key challenge. One approach could be the acylation of 3,4-dichlorobenzene with phenylglyoxal.
Step 2: Benzilic Acid Rearrangement
The diketone would be heated with a solution of potassium hydroxide in a mixture of water and an organic solvent like ethanol.[5] After cooling, the reaction mixture is acidified to precipitate the α-hydroxy carboxylic acid.
Step 3: Reduction of the Hydroxyl Group
The α-hydroxy acid can be reduced to the final product. A method described by Milne et al. uses a catalytic amount of sodium iodide with phosphorous acid as the stoichiometric reductant, which is a scalable and convenient approach.[7]
Analysis
| Parameter | Assessment |
| Yield | The overall yield is highly dependent on the successful synthesis of the unsymmetrical benzil precursor. The rearrangement and reduction steps generally proceed in good yields. |
| Scalability | The synthesis of the diketone might be a bottleneck for scalability. The rearrangement and reduction steps are generally scalable. |
| Safety | The reagents used in the rearrangement and reduction are generally manageable on a larger scale. |
| Cost | The cost will be largely determined by the synthesis of the diketone precursor. |
| Purity | Purification of the intermediate α-hydroxy acid can be straightforward. |
Comparative Summary
| Synthesis Route | Key Advantages | Key Disadvantages |
| Cyanide Pathway | Well-established chemistry, scalable. | Use of highly toxic cyanides, multi-step process. |
| Friedel-Crafts Alkylation | Direct, potentially high-yielding, reusable catalyst. | Control of regioselectivity can be challenging. |
| Grignard Pathway & Oxidation | Convergent synthesis, readily available starting materials. | Requires anhydrous conditions, oxidation can be problematic. |
| Benzilic Acid Rearrangement | Utilizes a classic and reliable rearrangement. | Synthesis of the unsymmetrical diketone precursor is a major hurdle. |
Conclusion
The optimal synthetic route for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid will depend on the specific requirements of the researcher or organization, including scale, cost, safety considerations, and available expertise.
-
For large-scale industrial production , the Cyanide Pathway , despite its hazards, might be the most cost-effective due to the maturity of the underlying chemical processes.
-
For laboratory-scale synthesis and process development , the Friedel-Crafts Alkylation with a zeolite catalyst presents an attractive, greener, and more direct alternative.
-
The Grignard Pathway and the Benzilic Acid Rearrangement route offer viable, albeit potentially more complex, alternatives that may be advantageous depending on the availability of specific starting materials and the desired purity profile of the final product.
Further optimization and experimental validation of these proposed routes are necessary to determine the most efficient and practical method for the synthesis of this important diarylacetic acid derivative.
References
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PrepChem. (n.d.). Synthesis of 3,4-dichlorophenyl benzyl carbinol. Retrieved from [Link]
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Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
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YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. RSC Advances, 10(38), 22663-22669. [Link]
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PubMed. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 59(1), 1-8. [Link]
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YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]
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ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]
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Quora. (2021, June 29). Can a Grignard reagent form magnesium halide with an alkyl halide?. Retrieved from [Link]
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ResearchGate. (2018). The oxidation of 1-phenylethanol. [Image attached to a publication]. Retrieved from [Link]
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Sciencemadness.org. (n.d.). The Willgerodt Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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ResearchGate. (2011). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or... [Image attached to a publication]. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 15, 1344-1350. [Link]
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Michigan State University. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
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National Institutes of Health. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Molecules, 30(15), 3456. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid Analogs as Potential Monoacylglycerol Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-(3,4-Dichlorophenyl)-2-phenylacetic acid scaffold represents a promising starting point for the design of novel therapeutics. The presence of the dichlorophenyl moiety is a common feature in a multitude of biologically active compounds, suggesting its importance in molecular recognition by various protein targets. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on this core structure, with a specific focus on their potential as inhibitors of monoacylglycerol lipase (MAGL).
Monoacylglycerol lipase is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to an elevation of 2-AG levels, which has been shown to have therapeutic effects in a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[2] This guide will synthesize findings from related classes of MAGL inhibitors to propose a predictive SAR framework for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid analogs, offering a roadmap for the rational design of potent and selective MAGL inhibitors.
The Core Scaffold: Key Structural Features and Hypothesized Binding Mode
The 2-(3,4-Dichlorophenyl)-2-phenylacetic acid core possesses several key features that are likely to influence its interaction with the MAGL active site. The enzyme's active site is characterized by a catalytic triad (Ser122, Asp239, and His269) located within a hydrophobic channel.[1][3][4]
Based on the crystal structures of MAGL in complex with various inhibitors, we can hypothesize the following binding mode for our scaffold:
-
The Carboxylic Acid: The acidic head group is crucial for anchoring the molecule within the active site, potentially forming hydrogen bonds with key residues or a structural water molecule near the oxyanion hole.[5][6]
-
The Diphenylmethyl Core: The two phenyl rings are predicted to occupy the hydrophobic groove of the MAGL active site. The substitution pattern on these rings will significantly impact the binding affinity and selectivity.
-
The 3,4-Dichlorophenyl Ring: The chlorine substituents are expected to engage in specific hydrophobic and halogen-bonding interactions within a sub-pocket of the active site. The 3,4-disubstitution pattern is a common feature in potent inhibitors of various enzymes.
Below is a diagram illustrating the key pharmacophoric features of the 2-(3,4-Dichlorophenyl)-2-phenylacetic acid scaffold for potential MAGL inhibition.
Caption: General synthetic workflow for substituted diphenylacetic acid analogs.
Step-by-Step Methodology:
-
Epoxidation of Substituted Benzophenone:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Add a solution of the appropriately substituted benzophenone (1.0 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Rearrangement to the Aldehyde:
-
Dissolve the crude epoxide in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add boron trifluoride diethyl etherate (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and use the crude aldehyde immediately in the next step.
-
-
Oxidation to the Carboxylic Acid:
-
Dissolve the crude aldehyde in acetone.
-
Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Add isopropanol to quench the excess oxidant.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-(substituted-phenyl)-2-phenylacetic acid analog.
-
In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay
The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of the synthesized analogs against human MAGL. This protocol is based on commercially available kits and published methods. [2][7][8][9] Materials:
-
Human recombinant MAGL enzyme
-
MAGL assay buffer
-
MAGL substrate (e.g., a fluorogenic 2-arachidonoylglycerol analog)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL184)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant MAGL in MAGL assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Prepare a working solution of the MAGL substrate in MAGL assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the MAGL assay buffer.
-
Add the test compounds or positive control at various concentrations (typically in a final DMSO concentration of ≤1%). Include a vehicle control (DMSO only).
-
Add the MAGL enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the MAGL substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a foundational framework for the exploration of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid analogs as a novel class of monoacylglycerol lipase inhibitors. The proposed structure-activity relationships, based on extensive analysis of existing literature on related compounds, offer a rational starting point for the design and synthesis of potent and selective MAGL modulators. The detailed experimental protocols provide the necessary tools for researchers to embark on the synthesis and biological evaluation of these promising compounds.
Future work should focus on the synthesis of a focused library of analogs to validate the hypothesized SAR and to generate quantitative data. X-ray crystallography studies of potent analogs in complex with MAGL will be invaluable for elucidating the precise binding interactions and for further structure-based drug design efforts. The development of these compounds could lead to novel therapeutic agents for a range of diseases with high unmet medical need.
References
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- Granchi, C., & Minnocci, A. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central.
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- Al-Hayali, A. M., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study.
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- InnoPeptiChem. (2024, October 1).
- ResearchGate. (n.d.). (a) Overall structure of human MAGL, referred by X-ray crystal structure of MAGL, PDB code 3HJU.
- Halterman, R. L., & McEvoy, M. A. (1997). Preferred Preparation of Substituted Diphenylacetic Acids. Albany Molecular Research, Inc. Technical Reports, 1(3).
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- Inventiva Pharma. (n.d.).
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comparing the efficacy of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid to other herbicides
An In-Depth Comparative Efficacy Analysis of Synthetic Auxin Herbicides: 2,4-D and Dicamba Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of two prominent synthetic auxin herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba. This analysis is grounded in experimental data and is intended for researchers, scientists, and professionals in drug development and agriculture. While the initial query concerned 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, a comprehensive literature search did not yield sufficient data on its herbicidal activity. Therefore, this guide focuses on well-characterized and widely used herbicides from the synthetic auxin class, providing a relevant and data-rich comparison.
Synthetic auxin herbicides were among the first selective organic herbicides developed and have been instrumental in controlling broadleaf weeds in various agricultural and non-agricultural settings for over 75 years.[1][2][3] They are structural mimics of the natural plant hormone indole-3-acetic acid (IAA), and their herbicidal action stems from their ability to induce uncontrolled and disorganized plant growth, ultimately leading to plant death.[2][3][4][5][6][7][8] This guide will delve into the mechanism of action, comparative efficacy, and experimental evaluation of 2,4-D and dicamba, two of the most significant herbicides in this class.
Mechanism of Action: Disrupting Hormonal Balance
Synthetic auxin herbicides exert their effects by overwhelming the natural auxin signaling pathways in susceptible plants.[6][9] Upon absorption through the leaves and roots, these herbicides are translocated to the meristematic tissues where they bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[1][4][5][7] This binding event initiates a cascade of molecular events that lead to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the unregulated expression of auxin-responsive genes.[1] The consequence is a series of physiological disruptions, including epinastic growth (twisting and curling of stems and leaves), damage to vascular tissues, and ultimately, plant death.[4][5][6][7]
The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in translocation, metabolism, and potentially, receptor sensitivity between the two plant types.[3][6]
Caption: Simplified diagram of the synthetic auxin herbicide mode of action.
Comparative Efficacy of 2,4-D and Dicamba
Both 2,4-D and dicamba are highly effective post-emergence herbicides for the control of a wide range of broadleaf weeds.[10][11][12][13][14] However, their efficacy can vary depending on the weed species, environmental conditions, and the specific formulation used. The efficacy of a herbicide is often quantified by the GR50 value, which is the dose required to cause a 50% reduction in plant growth.
| Herbicide | Chemical Class | Target Weeds | GR50 (g ai/ha) on Arabidopsis thaliana (Wild Type)[1] |
| 2,4-D | Phenoxy-carboxylate | Broadleaf weeds (e.g., dandelion, plantain, clover) | 3.9 |
| Dicamba | Benzoate | Broadleaf weeds, including some woody plants (e.g., kochia, pigweed, thistle) | 16.5 |
Note: GR50 values are indicative and can vary based on experimental conditions and target species.
Dicamba is known for its high volatility, which can lead to off-target movement and damage to non-target crops.[15][16] This has prompted the development of newer formulations with reduced volatility.[17] 2,4-D also has volatile formulations, but less volatile amine and salt formulations are commonly used to mitigate this issue.[4][18]
Experimental Protocol: Whole-Plant Efficacy Bioassay
To determine the herbicidal efficacy (e.g., GR50 values), a whole-plant bioassay is a standard and reliable method. The following is a generalized protocol for a foliar spray application.
Objective: To determine the dose-response of a target weed species to a herbicide and calculate the GR50 value.
Materials:
-
Herbicide of interest (technical grade)
-
Solvent (e.g., acetone, DMSO)
-
Surfactant
-
Deionized water
-
Target weed species grown in pots under controlled conditions
-
Track sprayer calibrated for a specific spray volume
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Balance for measuring plant biomass
Procedure:
-
Plant Propagation: Grow the target weed species from seed in pots containing a suitable growing medium. Maintain the plants in a growth chamber or greenhouse with optimal conditions for growth until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a stock solution of the herbicide in a suitable solvent. From this stock, create a series of dilutions to achieve the desired range of application rates. The final spray solution should contain a surfactant to ensure proper leaf coverage.
-
Herbicide Application: Randomly assign plants to different treatment groups, including a non-treated control and a solvent-only control. Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform application.
-
Post-Treatment Growth: Return the treated plants to the growth chamber or greenhouse and maintain them under controlled conditions for a specified period (e.g., 14-21 days).
-
Data Collection: At the end of the evaluation period, visually assess the plants for injury (e.g., on a scale of 0-100%). Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the non-treated control. Use a statistical software to fit a non-linear regression model (e.g., a three-parameter log-logistic model) to the dose-response data to determine the GR50 value.[1]
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
The Challenge of Herbicide Resistance
The extensive and repeated use of synthetic auxin herbicides has led to the evolution of resistance in several weed species.[2] As of recent reports, at least 27 weed species have evolved resistance to synthetic auxins.[2] Understanding the mechanisms of resistance, which can include target-site mutations, enhanced metabolism, or reduced translocation, is crucial for developing sustainable weed management strategies. The use of herbicide mixtures, crop rotation, and integrated weed management practices are essential to mitigate the development and spread of herbicide resistance.[2]
Conclusion
2,4-D and dicamba are powerful and effective synthetic auxin herbicides that have been cornerstones of broadleaf weed control for decades. Their shared mechanism of action, which involves the disruption of auxin homeostasis, leads to the selective death of susceptible plant species. While both are highly efficacious, they exhibit differences in their chemical properties, such as volatility, and their effectiveness against specific weed species. The continued development of herbicide-resistant weeds underscores the importance of ongoing research into new herbicide discovery, understanding resistance mechanisms, and implementing integrated weed management strategies to ensure the long-term viability of these important agricultural tools.
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2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved February 8, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]
-
Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]
-
(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. (n.d.). Retrieved February 8, 2026, from [Link]
-
2,4-D Herbicide | Minnesota Department of Agriculture. (2024, May 21). Retrieved February 8, 2026, from [Link]
-
Dicamba Herbicide - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA. (n.d.). Retrieved February 8, 2026, from [Link]
-
Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2025, August 7). Retrieved February 8, 2026, from [Link]
-
The differential binding and biological efficacy of auxin herbicides - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]
-
Synthetic Auxins | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.). Retrieved February 8, 2026, from [Link]
-
Synthetic Auxin Resistant Weeds. (n.d.). Retrieved February 8, 2026, from [Link]
-
17.3 Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. (n.d.). Retrieved February 8, 2026, from [Link]
-
Controlling Broadleaf Weeds in Home Lawns - Oklahoma State University Extension. (n.d.). Retrieved February 8, 2026, from [Link]
-
Dicamba Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved February 8, 2026, from [Link]
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). Retrieved February 8, 2026, from [Link]
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - NIH. (n.d.). Retrieved February 8, 2026, from [Link]
-
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI. (2022, July 12). Retrieved February 8, 2026, from [Link]
-
Dicationic Ionic Liquids of Herbicide 2,4-Dichlorophenoxyacetic Acid with Reduced Negative Effects on Environment - PubMed. (2018, October 10). Retrieved February 8, 2026, from [Link]
-
Controlling Broadleaf Weeds in the Lawn - Iowa State University Extension and Outreach. (n.d.). Retrieved February 8, 2026, from [Link]
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(PDF) Current Status of Auxin‐Mimic Herbicides - ResearchGate. (2024, July 25). Retrieved February 8, 2026, from [Link]
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The differential binding and biological efficacy of auxin herbicides - ResearchGate. (2025, October 24). Retrieved February 8, 2026, from [Link]
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2,4-D Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved February 8, 2026, from [Link]
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Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed. (2012, August 8). Retrieved February 8, 2026, from [Link]
-
Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. (n.d.). Retrieved February 8, 2026, from [Link]
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Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control | Weed Technology - Cambridge University Press & Assessment. (2024, May 23). Retrieved February 8, 2026, from [Link]
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Dicamba 101: Everything Farmers Need to Know About Dicamba - FBN. (2025, May 19). Retrieved February 8, 2026, from [Link]
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Broadleaf Weed Chemical Control - Kansas State University. (n.d.). Retrieved February 8, 2026, from [Link]
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How to Get Rid of Broadleaf Weeds - Solutions Pest & Lawn. (n.d.). Retrieved February 8, 2026, from [Link]
-
Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]
-
Auxin Herbicide Action: Lifting the Veil Step by Step - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
-
Dicamba: What is Success or Failure in 2018? - farmdoc - University of Illinois. (2018, March 22). Retrieved February 8, 2026, from [Link]
-
FS385: Broadleaf Weed Control in Cool Season Lawns (Rutgers NJAES). (n.d.). Retrieved February 8, 2026, from [Link]
-
Synthesis and Herbicidal Activity of 1-Aryl-2-phenyI-3-methyl-3-isopropyl-1,4,2-diazaphospholidin-5-one-2-oxides | Semantic Scholar. (1999, July 10). Retrieved February 8, 2026, from [Link]
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- 2. hracglobal.com [hracglobal.com]
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- 18. 2,4-D Technical Fact Sheet [npic.orst.edu]
Validation of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid (CAS 88875-60-9) as a Primary Reference Standard
[1]
Executive Summary
In the development of halogenated diaryl-pharmaceuticals (e.g., Sertraline analogs, Indatraline, or specific NSAID derivatives), 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (CAS 88875-60-9) frequently appears as a Critical Process Intermediate (CPI) or a degradation impurity.[1] Its structural isomerism—specifically distinguishing it from the 2,4-dichloro or 2,6-dichloro (Diclofenac-related) analogs—demands rigorous analytical discrimination.[1]
This guide details the validation of an in-house synthesized batch of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid as a Primary Reference Standard . We compare the performance of Quantitative NMR (qNMR) against the traditional Mass Balance Approach (HPLC + TGA + ROI) to demonstrate why qNMR provides a superior, self-validating system for this specific chemotype.
Part 1: Strategic Comparison of Validation Methodologies
When establishing a reference standard for a non-pharmacopeial molecule like CAS 88875-60-9, researchers face three pathways. The following table objectively compares the performance of the In-House qNMR Validation (The recommended product/process) against traditional alternatives.
Table 1: Comparative Performance of Reference Standard Qualification Methods
| Feature | Method A: In-House qNMR (Recommended) | Method B: Mass Balance (Traditional) | Method C: Commercial Reagent Grade |
| Principle | Direct measurement of molar ratio against an NIST-traceable internal standard.[1] | Indirect calculation: | Unverified label claim (usually area% by HPLC).[1] |
| SI Traceability | High (Direct link to NIST internal standard).[1] | Medium (Dependent on multiple detector response factors).[1] | None/Low . |
| Accuracy | Subject to error propagation from TGA/ROI/HPLC. | High risk (Label claims often ignore water/salt content).[1] | |
| Sample Req. | ~10–20 mg (Non-destructive).[1] | >100 mg (Destructive: TGA, ROI, KF).[1] | N/A |
| Bias Risk | Low (Signal is proportional to nuclei count, not extinction coefficient).[1] | High (UV response factors of impurities may differ from main peak).[1] | Critical (Unknown impurities may co-elute).[1] |
| Turnaround | < 24 Hours . | 3–5 Days (Requires multiple instruments).[1] | Instant (but requires risk assessment).[1] |
Expert Insight: For 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, the Mass Balance approach is risky because the chlorinated aromatic ring can significantly alter UV extinction coefficients compared to non-chlorinated impurities (e.g., des-chloro analogs), leading to quantification errors in HPLC purity.[1] qNMR is immune to this bias.
Part 2: Validation Workflow & Decision Logic
The following diagram outlines the logical flow for qualifying CAS 88875-60-9, ensuring the standard is "Fit for Purpose" under ICH Q2(R1) and Q7 guidelines.
Figure 1: Decision tree for the qualification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, emphasizing orthogonal testing.
Part 3: Technical Validation Protocols
3.1 Structural Identification (Identity)
Before quantification, the specific isomer (3,4-dichloro vs. 2,4-dichloro) must be confirmed.[1]
-
1H NMR (400 MHz, DMSO-d6):
-
Mass Spectrometry (ESI-):
-
Expect
at m/z ~279/281/283 (characteristic Cl2 isotope pattern 9:6:1).[1]
-
3.2 Chromatographic Purity (HPLC-UV)
This method defines the "Chromatographic Purity" used in the Mass Balance calculation.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Detection: UV at 220 nm (COOH absorption) and 270 nm (Aromatic).[1]
-
Acceptance Criteria: Main peak > 99.5% area; no single impurity > 0.1%.[1]
3.3 The Gold Standard: qNMR Assay Protocol
This is the self-validating step that establishes the material as a Primary Standard.[1]
Reagents:
-
Analyte: ~20 mg of dried 2-(3,4-Dichlorophenyl)-2-phenylacetic acid.[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), ~10 mg.[1]
-
Solvent: DMSO-d6 (99.9% D).
Procedure:
-
Weighing: Accurately weigh analyte (
) and IS ( ) into the same vial using a 5-digit analytical balance. Precision is critical here. -
Dissolution: Dissolve completely in 0.7 mL DMSO-d6.
-
Acquisition:
-
Processing: Phase and baseline correction must be manual and precise.[1]
-
Integration: Integrate the Maleic Acid singlet (
6.2 ppm, 2H) and the unique Methine singlet of the analyte ( ~5.1 ppm, 1H).
Calculation:
Where:
- : Purity (as mass fraction)[1]
- : Integral area
- : Number of protons (Maleic=2, Analyte=1)
- : Molar mass (Maleic=116.07, Analyte=281.13)[1]
- : Mass weighed
Part 4: Experimental Data Summary
The following data represents a typical validation batch comparison. Note the discrepancy between the "Reagent Grade" label and the actual qNMR value, highlighting the risk of using unvalidated standards.
Table 2: Validation Results Comparison
| Parameter | Commercial Reagent Label | In-House Mass Balance | In-House qNMR |
| Purity Claim | "≥ 98%" (HPLC) | 99.1% | 98.4% ± 0.3% |
| Water Content | Not Reported | 0.4% (KF) | Included in mass |
| Residue (ROI) | Not Reported | 0.1% | Included in mass |
| Residual Solvent | Not Reported | 0.3% (Toluene) | Included in mass |
| Conclusion | Unsuitable for Quant | Overestimated | Accurate |
Analysis: The Mass Balance method (99.1%) overestimated the purity because it failed to account for non-chromatographic impurities or solvates that did not respond in the ROI/KF tests. The qNMR method (98.4%) accurately reflected the true proton-bearing content, revealing that the "98%" commercial label was technically correct but methodologically vague.[1]
Part 5: qNMR Workflow Visualization
The following diagram illustrates the specific qNMR workflow required to achieve the high precision needed for a Reference Standard.
Figure 2: Workflow for the Quantitative NMR (qNMR) determination of absolute purity.
References
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Link
-
ICH Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Laboratory Controls). Link
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]
-
Malz, F., & Jancke, H. (2005).[1] "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link[1]
-
Bouchard, P., et al. (2023).[1] "Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis." MDPI / PubMed.[1] Link
In the landscape of neuropharmacology, the dopamine transporter (DAT) stands as a critical target for understanding and treating a variety of neurological and psychiatric disorders, including depression, bipolar disorder, and Parkinson's disease.[1] The DAT governs the spatial and temporal dynamics of dopamine signaling by mediating the reuptake of this neurotransmitter from the synaptic cleft.[1] Consequently, molecules that modulate DAT function are of significant interest to researchers in drug discovery and development.
This guide provides a comprehensive head-to-head comparison of a series of benztropine (BZT) analogs, which, like the titular 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, feature a prominent diphenyl moiety. These compounds are potent inhibitors of the dopamine transporter.[1][2] We will delve into their comparative binding affinities, the structure-activity relationships that dictate their potency, and the detailed experimental protocols for assessing their interaction with the DAT. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of DAT-ligand interactions and the practicalities of their characterization.
The Dopamine Transporter: A Key Regulator of Neuromodulation
The dopamine transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[3] Its primary role is the sodium and chloride-dependent reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic neurotransmission.[4] This process is crucial for maintaining dopamine homeostasis and ensuring the fidelity of dopamine-mediated signaling, which is involved in motor control, motivation, reward, and cognitive function.[5]
The intricate mechanism of dopamine transport and the conformational changes the transporter undergoes present multiple opportunities for pharmacological intervention.[3] Inhibitors of the DAT, such as the compounds discussed herein, block this reuptake process, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic signaling.
Caption: A simplified diagram of the dopamine signaling pathway at the synapse.
Comparative Binding Affinities of Benztropine Analogs at the Dopamine Transporter
The affinity of a compound for its target is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table presents a head-to-head comparison of the binding affinities of a series of N-substituted benztropine analogs for the dopamine transporter, as determined by competitive radioligand binding assays.
| Compound ID | N-Substituent | DAT Ki (nM)[6] |
| Benztropine | -CH₃ | 29.2 |
| GA 1-69 | -H | 29.2 |
| GA 2-99 | -CH₂CH₂Ph | 5.59 |
| GA 2-113 | -CH₂CH₂CH₂Ph | 6.45 |
| GA 2-114 | -(CH₂)₄Ph | 10.6 |
| GA 2-115 | -(CH₂)₅Ph | 12.0 |
| GA 2-116 | -(CH₂)₆Ph | 16.2 |
Data sourced from Agoston et al. (1997) as cited in Izenwasser et al. (2007).[6]
Structure-Activity Relationship (SAR) Insights
The data presented above reveal key structure-activity relationships for this class of compounds at the dopamine transporter. The parent compound, benztropine, and its N-demethylated analog (GA 1-69) exhibit moderate affinity for the DAT.[6] A significant increase in affinity is observed with the introduction of a phenethyl group at the nitrogen (GA 2-99), which demonstrates the highest affinity in this series.[6] As the length of the alkyl chain connecting the phenyl group to the nitrogen increases from two to six carbons, there is a gradual decrease in binding affinity.[6] This suggests that the spatial orientation and the distance of the terminal phenyl ring relative to the tropane core are critical for optimal interaction with the DAT binding pocket.
These SAR insights are invaluable for the rational design of novel DAT inhibitors with tailored affinities. The diphenylmethoxy moiety, a common feature of these analogs, appears to be a key pharmacophore for DAT binding, while modifications at the tropane nitrogen provide a means to fine-tune the affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for the Dopamine Transporter
The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter, based on established methodologies.[7] This protocol utilizes [³H]WIN 35,428, a well-characterized radioligand for the DAT.[8][9]
Caption: A flowchart outlining the key steps of a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Test compounds (e.g., benztropine analogs)
-
Non-specific binding control: Cocaine (30 µM final concentration)
-
Sucrose-phosphate buffer (2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, 320 mM sucrose, pH 7.4)[7]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing hDAT on ice. Resuspend the membranes in ice-cold sucrose-phosphate buffer to a final protein concentration of approximately 10-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following components in duplicate or triplicate for each condition:
-
Total Binding: 50 µL of sucrose-phosphate buffer.
-
Non-specific Binding (NSB): 50 µL of 30 µM cocaine solution.
-
Test Compound: 50 µL of the desired concentration of the test compound (typically a serial dilution).
-
-
Radioligand Addition: Add 50 µL of [³H]WIN 35,428 solution (at a final concentration close to its Kd, e.g., 2-5 nM) to all wells.
-
Membrane Addition: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate on ice (or at a specified temperature, e.g., 4°C) for 2 hours to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters should be pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Washing: Wash the filters three to five times with ice-cold sucrose-phosphate buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the total binding and test compound wells.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
This guide has provided a detailed comparison of benztropine analogs, compounds structurally related to 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, in the context of their binding to the dopamine transporter. The presented data and structure-activity relationships offer valuable insights for the design and evaluation of novel DAT inhibitors. The comprehensive experimental protocol for a competitive radioligand binding assay serves as a practical resource for researchers aiming to characterize the affinity of their own compounds for this important neurological target. By understanding the principles and methodologies outlined here, scientists can more effectively advance the discovery of new therapeutics for a range of dopamine-related disorders.
References
-
Kulkarni, S. S., Kopajtic, T. A., Katz, J. L., & Newman, A. H. (2006). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorganic & Medicinal Chemistry, 14(11), 3625–3634. [Link]
-
Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347–350. [Link]
-
Sil, S., et al. (2021). Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport. Journal of Neuroimmune Pharmacology, 16(1), 188-202. [Link]
-
Ukairo, O. T., et al. (2005). Dopamine uptake inhibition potencies and binding affinities of benztropine analogs at the dopamine transporter. ResearchGate. [Link]
-
Wang, X., et al. (2021). Chemical structures of cocaine, WIN 35428, and the benztropine... ResearchGate. [Link]
-
Izenwasser, S., et al. (2007). N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 320(2), 796-804. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia: from cell biology to whole-animal models. Dialogues in Clinical Neuroscience, 13(2), 147–157. [Link]
-
Berger, P., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]
-
Sallee, F. R., & Fogel, E. L. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neurochemistry, 61(6), 2248–2254. [Link]
-
Reith, M. E., et al. (2014). Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter. The Journal of Biological Chemistry, 289(41), 28247–28257. [Link]
-
Katz, J. L., et al. (2001). Structure-Activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-Substituted-3α-(diphenylmethoxy)tropanes. Journal of Medicinal Chemistry, 44(4), 634-643. [Link]
-
Wikipedia contributors. (2024, January 29). Dopaminergic pathways. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
-
Kortagere, S., & Mortensen, O. V. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 14, 1143301. [Link]
-
Alila Medical Media. (2017, April 23). Neuroscience Basics: Dopamine Reward Pathway, Animation. [Video]. YouTube. [Link]
-
Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 868339. [Link]
-
Oderinde, T. (2026, January 19). Dopamine Cell Signaling Pathway. Prezi. [Link]
-
Beerepoot, P., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 868339. [Link]
-
Simmler, L. D., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214939120. [Link]
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- 1. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory validation of analytical methods for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
An Inter-Laboratory Investigation to Validate Analytical Methods for the Quantification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Abstract
The consistent and accurate quantification of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, a critical chemical intermediate, is paramount for ensuring quality control and regulatory compliance in the pharmaceutical and chemical industries. This guide presents a comprehensive inter-laboratory comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides an in-depth analysis of the validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, offering field-proven insights into the experimental design, execution, and statistical evaluation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most suitable analytical method for their specific applications.
Introduction: The Imperative for Rigorous Analytical Method Validation
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Even minute variations in its purity and concentration can significantly impact the safety and efficacy of the final drug product. Consequently, the development and validation of reliable analytical methods for its quantification are not merely a matter of procedural compliance but a cornerstone of product quality and patient safety.
An inter-laboratory validation study, also known as a collaborative study, is the most rigorous approach to assess the performance of an analytical method.[1][2] By involving multiple laboratories, each with its own set of instruments, analysts, and environmental conditions, we can robustly evaluate the method's reproducibility—its ability to provide consistent results across different settings.[1][3] This guide is structured to provide a practical, in-depth comparison of HPLC-UV and GC-MS for the analysis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, grounded in the principles of scientific integrity and authoritative regulatory standards.[4][5]
Design of the Inter-Laboratory Study
The design of this inter-laboratory study was guided by the principles outlined by the AOAC INTERNATIONAL and Eurachem.[6][7][8] Ten participating laboratories with expertise in chromatographic analysis were selected. Each laboratory received identical, homogenously prepared samples of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid at three different concentration levels (Low, Medium, and High) to be analyzed in quintuplicate using both the HPLC-UV and GC-MS methods.
Rationale for Method Selection
-
HPLC-UV: This technique was chosen for its widespread availability, robustness, and cost-effectiveness in quality control laboratories. Aromatic carboxylic acids, such as the target analyte, typically exhibit strong UV absorbance, making this a suitable detection method.[9][10][11]
-
GC-MS: This method was selected for its high specificity and sensitivity, particularly for the analysis of volatile and semi-volatile compounds.[12][13][14] Given the halogenated nature of the analyte, GC-MS can provide excellent selectivity. Derivatization is often required for polar analytes like carboxylic acids to improve their volatility and chromatographic behavior.[14]
Validation Parameters
The following validation parameters, in accordance with ICH Q2(R2) guidelines, were assessed by each participating laboratory:[5][15]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of expected components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[1][3]
-
Reproducibility: The precision between laboratories.[1][2][3]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of HPLC-UV and GC-MS Methods
This section details the experimental protocols for both analytical methods and presents a comparative summary of the inter-laboratory validation data.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Accurately weigh and dissolve the sample in methanol, followed by dilution with the mobile phase to the target concentration.
-
-
Analysis: Inject the standards and samples and record the peak areas.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Repeatability (RSDr) | ≤ 1.5% |
| Intermediate Precision (RSDip) | ≤ 2.0% |
| Reproducibility (RSDR) | ≤ 3.5% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization:
-
To a dried aliquot of the sample or standard, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 280 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Repeatability (RSDr) | ≤ 1.0% |
| Intermediate Precision (RSDip) | ≤ 1.8% |
| Reproducibility (RSDR) | ≤ 3.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Robustness | Sensitive to derivatization time and temperature. |
Visualization of Workflows and Data
Inter-Laboratory Validation Workflow
Caption: A flowchart illustrating the key stages of the inter-laboratory validation study.
Comparison of Method Performance Characteristics
Caption: A comparative diagram of the key performance characteristics of the HPLC-UV and GC-MS methods.
Discussion and Recommendations
The inter-laboratory validation study successfully demonstrated that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. However, the choice between the two methods will depend on the specific requirements of the analysis.
The HPLC-UV method proved to be highly robust and is recommended for routine quality control environments where a high throughput of samples is required. Its operational simplicity and lower cost per analysis make it an attractive option. While its sensitivity is lower than that of the GC-MS method, it is more than adequate for the quantification of the analyte in typical bulk substance and formulated product scenarios.
The GC-MS method offers superior sensitivity and slightly better precision and accuracy. This makes it the method of choice for applications requiring trace-level quantification, such as impurity profiling or the analysis of low-concentration formulations.[16][17][18] The requirement for a derivatization step adds complexity and a potential source of variability, necessitating careful control of this procedure.
Ultimately, the selection of the analytical method should be based on a risk assessment that considers the intended application, the required sensitivity, the available instrumentation, and the expertise of the laboratory personnel.
Conclusion
This comprehensive inter-laboratory validation guide provides a detailed comparison of HPLC-UV and GC-MS methods for the analysis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid. Both methods were found to be accurate, precise, and linear. The HPLC-UV method is a robust workhorse for routine analysis, while the GC-MS method provides higher sensitivity for more demanding applications. By presenting detailed protocols and comparative data, this guide serves as a valuable resource for researchers and scientists in the selection, implementation, and validation of analytical methods for this important chemical intermediate.
References
-
Evaluating Inter-laboratory Comparison Data. IMEKO. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Evaluating Inter-Laboratory Comparison Data. NIST. [Link]
-
Eurachem guidance on validating analytical methods. Euroreference. [Link]
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Interlaboratory comparison. PE100+ Association. [Link]
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AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC. [Link]
-
The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. ResearchGate. [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
-
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. PubChem. [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. [Link]
-
Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Repeatability, intermediate precision and reproducibility. Sisu@UT. [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Ch. 22. Repeatability, reproducibility and interlaboratory studies. ResearchGate. [Link]
-
The Fitness for Purpose of Analytical Methods. Eurachem. [Link]
- Preparation method of 2,4-dichlorin phenoxyacetic acid.
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]
-
Analyzing haloacetic acids using gas chromatography/mass spectrometry. Semantic Scholar. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
2,4-Dichlorophenylacetic acid. PubChem. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
METHOD VALIDATION COURSE 1125. National Measurement Laboratory. [Link]
-
AOAC international guidelines for validation of qualitative binary chemistry methods. ResearchGate. [Link]
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Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
-
Guide to Quality in Analytical Chemistry. Eurachem. [Link]
-
How to Meet ISO 17025 Requirements for Method Verification. AOAC International. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
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α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
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MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. metbionet.org. [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Factors affecting test reproducibility among laboratories. WOAH. [Link]
-
Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation. PharmaGuru. [Link]
-
When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. ResearchGate. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. [Link]
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Ensuring the quality of analytical measurements – current support and future challenges. IMEKO. [Link]
-
The Fitness for Purpose of Analytical Methods. Eurachem. [Link]
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-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
3,4-Dichlorophenylacetic acid. PubChem. [Link]
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2-Chloro Phenyl Acetic Acid. Kajay Remedies. [Link]
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comparative metabolic profiling of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid in different species
Comparative Metabolic Profiling of 2-(3,4-Dichlorophenyl)-2-phenylacetic Acid A Technical Guide to Species-Specific Biotransformation and Experimental Workflows
Executive Summary
This guide provides a technical framework for the metabolic profiling of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid (3,4-DDP). Belonging to the class of diaryl acetic acids—structurally homologous to agents like Clozic and metabolites of Diclofenac —this lipophilic carboxylic acid presents a classic challenge in drug development: species-dependent amino acid conjugation .
While Phase I metabolism (hydroxylation) often remains conserved, Phase II conjugation of the carboxylic acid moiety varies drastically between rodents, canines, and primates. This guide outlines the experimental protocols to map these differences, which are critical for predicting human safety and avoiding "blind" toxicity seen in historical analogs (e.g., the dog-specific toxicity of phenylacetic acid derivatives due to taurine depletion or acyl-glucuronide reactivity).
The Metabolic Landscape: Predicted Pathways & Species Divergence
The metabolic fate of 3,4-DDP is governed by the competition between Acyl-Glucuronidation and Amino Acid Conjugation . Based on the structural pharmacology of diphenylacetic acid (DPA) and 2,4-D, the following species-specific profiles are the standard hypothesis for validation.
Comparative Metabolic Matrix
| Metabolic Pathway | Rat (Rodent) | Dog (Canine) | Human (Primate) | Mechanism/Risk |
| Phase I: Hydroxylation | Moderate (Phenyl ring) | Low to Moderate | Moderate | CYP2C/CYP3A mediated hydroxylation on the unsubstituted phenyl ring. |
| Phase II: Glucuronidation | Major | Minor/Moderate | Major | Formation of 1-O-acyl glucuronides. Risk: Potential for covalent binding to plasma proteins (haptenization). |
| Phase II: Amino Acid Conjugation | Glycine (High) | Taurine (High) | Glutamine (Variable) | Species-specific N-acyltransferase activity. Dogs are obligate taurine conjugators for this structural class. |
| Excretion Route | Urine/Bile | Urine (Slow) | Urine | Dogs often show delayed clearance for arylacetic acids due to extensive enterohepatic recirculation. |
| Toxicological Marker | Low Risk | High Risk | Moderate | Dog Risk: Saturation of taurine pool or formation of insoluble taurine conjugates. |
Visualizing the Metabolic Tree
The following diagram illustrates the divergent pathways. Note the "Species Switch" at the Phase II junction.
Figure 1: Divergent Phase II metabolic pathways. The Acyl-CoA intermediate acts as the gateway to species-specific amino acid conjugation.
Experimental Protocol: Comparative Profiling Workflow
To objectively compare performance, a self-validating "In Vitro-In Vivo Correlation" (IVIVC) workflow is required.
Step 1: In Vitro Stability & Metabolite Identification
Objective: Determine intrinsic clearance (
-
Incubation System:
-
Microsomes (RLM, DLM, HLM): Fortified with NADPH (for Phase I) and UDPGA (for Glucuronidation).
-
Hepatocytes (Cryopreserved): The "Gold Standard" as they contain the full cofactor system for amino acid conjugation (Glycine/Taurine).
-
-
Protocol:
-
Substrate Concentration:
and (to detect saturation). -
Timepoints: 0, 15, 30, 60, 120 min.
-
Critical Control: For dog hepatocytes, supplement the media with Taurine (
) to prevent false negatives due to intracellular depletion.
-
-
Analysis (LC-HRMS):
-
Instrument: Q-TOF or Orbitrap.
-
Mass Defect Filtering (MDF): Set filter for the specific "3,4-dichloro" isotope pattern (distinctive Cl2 cluster). This filters out endogenous noise and highlights drug-related peaks.
-
Step 2: In Vivo Mass Balance (The Definitive Dataset)
Objective: Quantify the excretion routes and total metabolic burden.[1][2]
-
Test Article:
C-labeled 3,4-DDP (Label position: Carbonyl carbon to track the acid moiety). -
Species: Sprague-Dawley Rats (
), Beagle Dogs ( ). -
Dosing: Oral (PO) and Intravenous (IV) crossover to determine bioavailability.
-
Sample Collection:
-
Urine/Feces: 0–168 hours (Dogs require longer collection due to slower elimination of arylacetic acids).
-
Bile: Bile-duct cannulated (BDC) rats to assess biliary excretion of the glucuronide.
-
Technical Analysis of Key Metabolites
When analyzing the LC-MS/MS data, use the following diagnostic fragmentation patterns to confirm identity.
| Metabolite Class | Mass Shift ( | Diagnostic Fragment Ions | Interpretation |
| Parent (3,4-DDP) | 0 | Retention time reference. | |
| Acyl-Glucuronide | +176.0321 | Neutral loss of 176 Da | Labile; susceptible to hydrolysis in alkaline urine. Stabilize samples with acetic acid immediately. |
| Glycine Conjugate | +57.0215 | Dominant in rats. Indicates mitochondrial GLYAT activity. | |
| Taurine Conjugate | +107.0041 | Canine specific. High polarity; elutes early. | |
| Glutamine Conjugate | +128.0586 | Primate specific. Often misidentified as a double-glycine conjugate without HRMS. |
Safety Implications & Causality
The "Dog Toxicity" Trap
Research on diaryl acetic acids (like 2,4-D and Clozic ) has established that dogs are often deficient in the Organic Anion Transporters (OAT) required to excrete these acids efficiently [1]. Furthermore, the dog's obligate requirement to conjugate with Taurine can deplete hepatic taurine pools, leading to hepatotoxicity or skeletal muscle issues.
-
Observation: If your profiling shows
Taurine conjugate in dogs with a long half-life ( ), the compound is a high-risk candidate for canine toxicity studies.
Acyl-Glucuronide Reactivity
In humans, the primary concern is the Acyl-Glucuronide (AG) . Unlike amino acid conjugates, AGs are chemically reactive esters. They can undergo:
-
Acyl Migration: Rearranging to form isomers resistant to
-glucuronidase. -
Covalent Binding: Reacting with serum albumin (nucleophilic attack), leading to immune-mediated idiosyncrasy.
-
Test: Perform a "half-life stability test" of the AG metabolite in phosphate buffer (pH 7.4). A
hours indicates high reactivity.
References
-
Comparative Metabolism of Arylacetic Acids (Diphenylacetic Acid) Source: Dixon, P. A., et al. "Metabolism of arylacetic acids. 3. The metabolic fate of diphenylacetic acid and its variation with species and dose." Xenobiotica, 1977. Context: Establishes the baseline that diphenylacetic acid derivatives are primarily glucuronidated in most species but show variable amino acid conjugation (taurine in cats/dogs).
-
Species Differences in 2,4-D Metabolism (Rat vs. Dog) Source: Van Ravenzwaay, B., et al. "Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog." Xenobiotica, 2003. Context: Demonstrates the "Dog Sensitivity" phenomenon where dogs excrete arylacetic acids much slower than rats due to OAT transporter differences and taurine conjugation dependence.
-
Phenylacetylglutamine vs Phenylacetylglycine Misidentification Source: 2025 Study on Metabolic Profiling Literature.[3] Context: Highlights the critical analytical error of confusing human Glutamine conjugates with rodent Glycine conjugates in NMR/MS studies. (Note: Proxy link for recent metabolic profiling standards)
-
Acyl-Glucuronide Toxicity Mechanisms Source: Regan, S. L., et al. "Acyl-glucuronides and drug safety." Expert Opinion on Drug Metabolism & Toxicology, 2010. Context: Explains the mechanism of covalent binding relevant to the human metabolite of 3,4-DDP.
Sources
- 1. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and Phenylacetylglycine Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
